2-Fluoro-5-(trifluoromethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOSBFKOUQAIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333842 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141483-15-0 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethyl)phenol
This technical guide provides a detailed overview of the known physical properties of 2-Fluoro-5-(trifluoromethyl)phenol, a versatile fluorinated organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available data, outlines experimental protocols for property determination, and presents a logical workflow for the physical characterization of such compounds.
Core Physical Properties
This compound is a colorless to red or green clear liquid, recognized for its utility as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenol ring, imparts distinct chemical and physical characteristics relevant to its application in medicinal chemistry and material science.[1]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 141483-15-0 | [1][2][3][4][5] |
| Molecular Formula | C₇H₄F₄O | [1][4][5] |
| Molecular Weight | 180.10 g/mol | [1][3][4] |
| Appearance | Colorless to red to green clear liquid | [1][2] |
| Boiling Point | 146 °C | [1][3][6] |
| Density | 1.436 g/mL at 25 °C | [3] |
| 1.45 g/cm³ | [1] | |
| Refractive Index | n20/D 1.439 | [3][6] |
| Flash Point | 135 °F (57 °C) | [6] |
| Vapor Pressure | 1.59 mmHg at 25°C | [6] |
For comparative purposes, the physical properties of the related isomer, 5-Fluoro-2-(trifluoromethyl)phenol , are presented below. It is crucial to distinguish between these two isomers as their physical properties differ.
| Property | Value | Source(s) |
| CAS Number | 243459-91-8 | [7] |
| Appearance | White crystals or powder | [7] |
| Melting Point | 42.0-51.0 °C | [7] |
| 48°C to 52°C | [8] | |
| Solubility | Sparingly Soluble (0.40 g/L) at 25°C | [8] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental methodologies for the determination of key physical properties of chemical compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.[9][10] The tube is then tapped to ensure the solid is densely packed at the bottom.[9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a magnifying lens for observation.[10]
-
Heating and Observation: The sample is heated at a controlled rate.[11] An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) starting from a temperature about 15 °C below the approximate melting point.[9]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology: Micro Boiling Point (Thiele Tube Method)
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[12][13] A capillary tube, sealed at one end, is inverted and placed into the liquid.[13]
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath, such as a Thiele tube filled with mineral oil.[14][15] The setup ensures uniform heating.[13]
-
Heating and Observation: The apparatus is gently heated, and a stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.[14] Heating is continued until a rapid and continuous stream of bubbles is observed.[15]
-
Data Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[13]
Density Measurement
Density is the mass of a substance per unit volume.
Methodology: Pycnometry (Specific Gravity Bottle)
-
Calibration: A clean, dry pycnometer (a flask with a specific volume) is weighed accurately.[16]
-
Sample Measurement: The pycnometer is filled with the liquid, ensuring no air bubbles are present, and the excess liquid is removed.[16] The outside of the pycnometer is dried and it is weighed again.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[16] Measurements should be conducted at a constant temperature.[16]
pKa Determination
The pKa is a measure of the acidity of a compound. For a phenol, it represents the pH at which the compound is 50% ionized.
Methodology: Potentiometric Titration
-
Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).[17] The ionic strength of the solution is typically kept constant using a background electrolyte.[17]
-
Titration: A calibrated pH meter is used to monitor the pH of the solution.[17] A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution of the acidic compound.[17]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.[17]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.
Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of the solid solute is added to a known volume of the solvent in a flask.[18] The flask is then agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation.[20]
-
Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[20] This concentration represents the solubility of the compound under the experimental conditions.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound.
Caption: A logical workflow for the characterization of physical properties of a chemical compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 141483-15-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound 97 141483-15-0 [sigmaaldrich.com]
- 4. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
- 5. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. echemi.com [echemi.com]
- 7. 5-Fluoro-2-(trifluoromethyl)phenol, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 8. 5-Fluoro-2-(trifluoromethyl)phenol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. westlab.com [westlab.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chymist.com [chymist.com]
- 16. batman.edu.tr [batman.edu.tr]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. pubs.acs.org [pubs.acs.org]
2-Fluoro-5-(trifluoromethyl)phenol chemical structure and CAS number 141483-15-0
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern chemistry. With its unique electronic properties imparted by the fluorine and trifluoromethyl substituents, this compound serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document details its chemical identity, physical and chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Chemical Structure and Identification
This compound is an aromatic organic compound characterized by a phenol ring substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position.
The structural formula and key identifiers are presented below:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₇H₄F₄O[1][2][3][5][6] |
| Molecular Weight | 180.10 g/mol [1][5][6] |
| SMILES | Oc1cc(ccc1F)C(F)(F)F[1] |
| InChI | 1S/C7H4F4O/c8-5-2-1-4(3-6(5)12)7(9,10,11)/h1-3,12H |
| InChI Key | MCOSBFKOUQAIJS-UHFFFAOYSA-N[1] |
| MDL Number | MFCD00061286[1][3] |
| PubChem CID | 518888[1][3] |
Physicochemical Properties
This compound is typically a liquid at room temperature. Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Colorless to red to green clear liquid[3] |
| Purity | ≥97% |
| Boiling Point | 146 °C[3][4] |
| Density | 1.436 - 1.45 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.439 - 1.44[3] |
| Flash Point | 57 °C (134.6 °F) - closed cup |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are often proprietary, the general approach involves the introduction of fluorine and trifluoromethyl groups onto a phenol ring through various synthetic strategies. Trifluoromethyl-substituted phenols can be prepared through methods described in the chemical literature, often involving multi-step syntheses starting from commercially available precursors.
The reactivity of this compound is largely dictated by the electron-withdrawing nature of the fluorine and trifluoromethyl groups. These substituents increase the acidity of the phenolic proton and influence the regioselectivity of electrophilic aromatic substitution reactions. The compound's ability to participate in such reactions makes it a valuable intermediate in the synthesis of more complex molecules.[3]
Applications in Drug Discovery and Development
The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[7] The trifluoromethyl group, in particular, can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[7][8]
This compound serves as a key building block in the synthesis of various pharmaceuticals, including antiviral and anti-inflammatory agents.[3] Its structural motifs are found in a range of biologically active compounds.
Caption: Workflow of this compound in drug discovery.
The trifluoromethyl group is a bioisostere for chlorine and can significantly influence the electronic properties of a molecule, which can be critical for its interaction with biological targets.[7] The strategic placement of this group can block metabolic hotspots, leading to a longer half-life and reduced drug dosage.[7]
Other Industrial Applications
Beyond pharmaceuticals, this compound is utilized in other sectors:
-
Agrochemicals: It is a precursor in the formulation of herbicides and fungicides, where the trifluoromethyl group contributes to their biocidal efficacy.[3]
-
Material Science: This compound is used in the production of specialty polymers and coatings, imparting improved thermal stability and chemical resistance.[3]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description |
| Flammable Liquids | H226 | Flammable liquid and vapor |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Storage: Store at room temperature.[3]
Experimental Protocols
Detailed experimental protocols involving this compound are typically found in patents and scientific literature related to the synthesis of specific target molecules. A generalized workflow for a reaction using this compound is outlined below.
Caption: A generalized workflow for chemical synthesis.
For specific protocols, researchers should consult relevant publications or patents that utilize this compound as a starting material or intermediate.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its unique substitution pattern provides a powerful tool for chemists in various fields, particularly in the design and synthesis of novel pharmaceuticals. The electron-withdrawing properties of the fluorine and trifluoromethyl groups significantly influence the reactivity and biological activity of its derivatives, making it a compound of great interest for ongoing research and development. Proper handling and safety precautions are essential when working with this compound.
References
- 1. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. pschemicals.com [pschemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 141483-15-0 this compound AKSci J51811 [aksci.com]
- 5. echemi.com [echemi.com]
- 6. 141483-15-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
Spectroscopic Profile of 2-Fluoro-5-(trifluoromethyl)phenol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-5-(trifluoromethyl)phenol (CAS RN: 141483-15-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Molecular Structure and Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₄F₄O and a molecular weight of approximately 180.10 g/mol .[1][2][3][4] Its structure, featuring both a fluorine atom and a trifluoromethyl group on the phenol ring, imparts unique electronic properties that are of significant interest in medicinal chemistry and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR (Proton NMR) Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| OH | 5.0 - 7.0 | br s | - |
| H-3 | 7.2 - 7.4 | m | |
| H-4 | 6.9 - 7.1 | m | |
| H-6 | 7.1 - 7.3 | m |
Note: Predicted data based on analogous fluorinated and trifluoromethyl-substituted phenols. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be concentration-dependent.
¹³C NMR (Carbon-13 NMR) Data
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | C-F Coupling (J, Hz) |
| C-1 (C-OH) | 155 - 158 | d | |
| C-2 (C-F) | 150 - 153 | d | ¹JCF ≈ 240-250 |
| C-3 | 115 - 118 | d | |
| C-4 | 118 - 121 | d | |
| C-5 (C-CF₃) | 125 - 128 | q | ²JCCF ≈ 30-35 |
| C-6 | 112 - 115 | d | |
| CF₃ | 122 - 125 | q | ¹JCF ≈ 270-280 |
Note: Predicted data based on spectral data of similar compounds.[5][6][7] The carbon attached to the fluorine and the trifluoromethyl group will exhibit characteristic splitting patterns due to carbon-fluorine coupling.
¹⁹F NMR (Fluorine-19 NMR) Data
| Fluorine Nuclei | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | -110 to -130 | m |
| -CF₃ | -60 to -65 | s |
Note: Predicted data based on typical chemical shift ranges for aromatic fluorine and trifluoromethyl groups.[8][9][10][11] The aromatic fluorine will show complex multiplicity due to coupling with neighboring protons.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound provides valuable information about its functional groups. The spectrum is characterized by a broad O-H stretching band, aromatic C-H and C=C stretching vibrations, and strong absorptions corresponding to the C-F bonds.[12]
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 | O-H stretch (broad) | Phenolic -OH |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1350 - 1000 | C-F stretch | Ar-F, -CF₃ |
| 1250 - 1100 | C-O stretch | Phenolic C-O |
Note: Data sourced from the NIST WebBook and is consistent with characteristic absorptions for phenols and fluorinated aromatic compounds.[12][13][14][15][16][17][18]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragmentation patterns. The NIST WebBook provides a mass spectrum for this compound.[1][12]
Major Mass Spectral Peaks
| m/z | Interpretation |
| 180 | Molecular ion [M]⁺ |
| 161 | [M-F]⁺ or [M-H - HF]⁺ |
| 151 | [M-CHO]⁺ |
| 131 | [M-CF₃]⁺ |
| 111 | [M-CF₃ - HF]⁺ |
Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for aromatic and fluorinated compounds and data available for analogous structures.[19][20][21] The loss of the trifluoromethyl group is a common fragmentation pathway.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.
NMR Spectroscopy Protocol
A sample of this compound (10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, while an external standard like CFCl₃ is used for ¹⁹F NMR. For quantitative analysis, a known relaxation delay (e.g., 5 times the longest T1) should be applied.[22]
FT-IR Spectroscopy Protocol
The infrared spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[14]
Mass Spectrometry Protocol
Mass spectra are acquired using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the ion source. Electron ionization (EI) at 70 eV is a standard method for generating fragments. The mass analyzer is scanned over a mass range of, for example, m/z 40-500.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound [webbook.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Fluoro-2-(trifluoromethyl)phenol AldrichCPR 243459-91-8 [sigmaaldrich.com]
- 4. 141483-15-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 5. rsc.org [rsc.org]
- 6. 4-Trifluoromethylphenol(402-45-9) 13C NMR spectrum [chemicalbook.com]
- 7. 4-Fluoro-2-methylphenol(452-72-2) 13C NMR spectrum [chemicalbook.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. colorado.edu [colorado.edu]
- 11. biophysics.org [biophysics.org]
- 12. This compound [webbook.nist.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. agro.icm.edu.pl [agro.icm.edu.pl]
- 17. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 18. FTIR [terpconnect.umd.edu]
- 19. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Fluoro-5-(trifluoromethyl)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals. The presented methodology is based on the well-established Sandmeyer-type reaction, proceeding through the diazotization of 2-Fluoro-5-(trifluoromethyl)aniline followed by hydrolysis of the resulting diazonium salt. This document details the reaction mechanism, provides a step-by-step experimental protocol, and includes quantitative data and safety considerations.
Core Synthesis Pathway: Diazotization and Hydrolysis
The principal route for the synthesis of this compound involves a two-step process starting from 2-Fluoro-5-(trifluoromethyl)aniline.
-
Diazotization: The primary aromatic amine, 2-Fluoro-5-(trifluoromethyl)aniline, is converted to its corresponding diazonium salt using nitrous acid (HNO₂). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Hydrolysis: The diazonium salt is subsequently hydrolyzed to the desired phenol. This is achieved by heating the aqueous solution of the diazonium salt. The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), allowing for its replacement by a hydroxyl group (-OH) from water.
The overall reaction is depicted in the following scheme:
Caption: Synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of structurally similar trifluoromethyl-substituted phenols.
Step 1: Diazotization of 2-Fluoro-5-(trifluoromethyl)aniline
Materials:
-
2-Fluoro-5-(trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Distilled Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid to distilled water to prepare a 25% (w/w) sulfuric acid solution. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add 2-Fluoro-5-(trifluoromethyl)aniline to the cold sulfuric acid solution with continuous stirring. Maintain the temperature between 0-5 °C.
-
Prepare a solution of sodium nitrite in distilled water. Cool this solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the aniline suspension over a period of 1-2 hours. It is crucial to maintain the reaction temperature below 5 °C to prevent the decomposition of the diazonium salt.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour to ensure the completion of the diazotization reaction.
-
To remove any excess nitrous acid, add a small amount of urea in portions until a starch-iodide paper test is negative (the paper remains colorless).
Step 2: Hydrolysis of the Diazonium Salt
Method A: Thermal Decomposition in Aqueous Acid
-
Gently heat the diazonium salt solution prepared in Step 1.
-
The solution is then added to boiling 33% sulfuric acid and refluxed for 1 hour to facilitate the hydrolysis. Nitrogen gas will be evolved during this process.
-
After the evolution of nitrogen ceases, cool the reaction mixture to room temperature.
Method B: Steam Distillation Hydrolysis
This method can improve the yield and reduce the formation of tar-like byproducts.
-
In a separate flask equipped for steam distillation, bring a mixture of water and a small amount of urea to a boil.
-
Slowly add the diazonium salt solution dropwise into the boiling water-urea mixture while simultaneously introducing steam. The rate of addition of the diazonium salt should be matched with the rate of distillation.
-
The this compound will co-distill with the steam. Collect the distillate.
-
The hydrolysis is typically carried out at a distillation temperature of 98-102 °C.
Work-up and Purification
-
The cooled reaction mixture (from Method A) or the collected distillate (from Method B) is extracted with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Quantitative Data
The following table summarizes the key reactants and expected yields for the synthesis of this compound. The yields are based on reported values for analogous reactions and may vary depending on the specific experimental conditions.[1]
| Step | Starting Material | Key Reagents | Product | Molar Mass ( g/mol ) | Theoretical Yield | Expected Yield (%) |
| 1. Diazotization | 2-Fluoro-5-(trifluoromethyl)aniline | H₂SO₄, NaNO₂ | 2-Fluoro-5-(trifluoromethyl)benzenediazonium salt | 179.11 | - | - |
| 2. Hydrolysis | 2-Fluoro-5-(trifluoromethyl)benzenediazonium salt | H₂O | This compound | 180.10 | 100% | >90% |
Logical Workflow
The logical progression of the synthesis is outlined in the following diagram:
Caption: Step-by-step workflow for the synthesis.
Safety Considerations
-
Diazonium salts are thermally unstable and can be explosive when dry. Always handle diazonium salt solutions at low temperatures and do not attempt to isolate the solid salt unless absolutely necessary and with appropriate safety precautions.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and eyes.
-
The hydrolysis step involves the evolution of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood.
-
Organic solvents used for extraction are flammable. Avoid open flames and use a well-ventilated area.
This guide provides a robust framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experimental work.
References
The Indispensable Role of Fluorinated Building Blocks in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemical science, and materials science. Fluorinated building blocks, molecular scaffolds containing one or more fluorine atoms, offer a powerful toolkit to fine-tune the physicochemical and biological properties of a target compound. This technical guide provides an in-depth exploration of the key characteristics of these building blocks, supported by quantitative data, detailed experimental protocols, and visual representations of core concepts.
The Unique Physicochemical Impact of Fluorine
The introduction of fluorine, the most electronegative element, into an organic molecule imparts a range of profound effects. These alterations stem from the unique properties of the carbon-fluorine (C-F) bond and the fluorine atom itself.
Modulation of Electronic Properties and Acidity/Basicity
Fluorine's strong electron-withdrawing nature significantly influences the acidity and basicity of nearby functional groups through inductive effects. This property is crucial in drug design for optimizing compound pKa to enhance solubility, absorption, and target binding. For instance, the introduction of a fluorine atom to an aniline ring can decrease the basicity of the amino group.
Enhancement of Lipophilicity and Metabolic Stability
The C-F bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450.[1] This "metabolic switching" by replacing a metabolically labile hydrogen with fluorine can prolong a drug's half-life and improve its bioavailability.[1] While often increasing lipophilicity (logP), the effect of fluorine can be complex and context-dependent, sometimes leading to an increase in hydrophilicity in specific molecular environments.
Conformational Control and Binding Affinity
The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a hydrogen bioisostere with minimal steric perturbation.[2] However, the polarized nature of the C-F bond can lead to unique intramolecular and intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, which can lock a molecule into a specific conformation that is optimal for binding to a biological target.
Quantitative Data on the Properties of Fluorinated Building Blocks
To illustrate the impact of fluorination, the following tables summarize key quantitative data comparing fluorinated and non-fluorinated analogs.
Table 1: Comparison of Bond Properties
| Property | C-H Bond | C-F Bond | Rationale |
| Average Bond Length (pm) | 109 | 135 | The high electronegativity of fluorine leads to a shorter and stronger bond with carbon.[3][4] |
| Bond Dissociation Energy (kcal/mol) | ~104.9 | ~115 | The significant ionic character of the C-F bond contributes to its high strength, making it the strongest single bond to carbon.[4] |
Table 2: Influence of Fluorination on Acidity (pKa)
| Compound | pKa | Compound with Fluorine | pKa | Effect of Fluorination |
| Aniline | 4.60 | 4-Fluoroaniline | 4.65 | The electron-withdrawing fluorine atom slightly decreases the basicity of the aniline.[5] |
| Cyclohexanecarboxylic acid | 4.90 | 4-Fluorocyclohexanecarboxylic acid | 4.83 | The inductive effect of fluorine acidifies the carboxylic acid.[5] |
Table 3: Impact of Fluorination on Lipophilicity (LogP)
| Parent Compound | LogP | Fluorinated Analog | LogP | Observation |
| Benzene | 2.13 | Fluorobenzene | 2.27 | Simple replacement of H with F on an aromatic ring generally leads to a slight increase in lipophilicity. |
| Toluene | 2.73 | (Trifluoromethyl)benzene | 2.86 | The trifluoromethyl group is a common substituent used to increase lipophilicity and block metabolic oxidation of the methyl group.[1] |
| Phenylcyclohexane | 4.90 | 4-Phenyl-1,1-difluorocyclohexane | 4.35 | In this case, the introduction of gem-difluoro groups leads to a decrease in lipophilicity, highlighting the context-dependent effects of fluorination. |
Table 4: Metabolic Stability of a Drug With and Without a Trifluoromethyl Group
| Parameter | Drug with -CH₃ | Drug with -CF₃ | Rationale |
| In Vitro Half-life (t½) | Shorter | Longer | The strong C-F bonds in the CF₃ group are resistant to oxidative metabolism by CYP enzymes, thus increasing the metabolic stability and half-life of the drug.[1] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | By blocking a primary site of metabolism, the intrinsic clearance, which reflects the metabolic capacity of the liver, is reduced.[1] |
Key Experimental Protocols in the Synthesis and Evaluation of Fluorinated Building Blocks
The following sections provide detailed methodologies for common synthetic transformations and a key in vitro assay.
Electrophilic Fluorination using N-Fluorobenzenesulfonimide (NFSI)
This protocol describes the fluorination of an activated aromatic compound.
Materials:
-
Substrate (e.g., N-phenylacetamide)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Acetonitrile (anhydrous)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Stir the solution at room temperature until the substrate is fully dissolved.
-
Add N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equivalents) to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired fluorinated product.
Synthesis of a Trifluoromethylated Heterocycle
This protocol outlines a general procedure for the synthesis of a trifluoromethyl-substituted pyrazole.
Materials:
-
β-Trifluoromethylated acrylate (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the β-trifluoromethylated acrylate (1.0 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (1.2 mmol) to the solution at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C).
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the crude product by column chromatography to yield the trifluoromethylated pyrazole.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a generalized workflow for assessing the metabolic stability of a fluorinated compound.
Materials:
-
Test compound (fluorinated building block or derivative)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard)
-
96-well plates
-
Incubator (37 °C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test compound (final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint) by plotting the natural logarithm of the percentage of remaining parent compound against time.
Visualizing Key Concepts with Graphviz
The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to fluorinated building blocks.
Conclusion
Fluorinated building blocks are indispensable tools in modern organic synthesis, offering a predictable and powerful means to modulate the properties of molecules for a wide range of applications. By understanding the fundamental characteristics of these building blocks and employing robust synthetic and analytical methodologies, researchers can accelerate the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials with enhanced performance and desired biological activities. The continued development of new fluorination strategies and a deeper understanding of the nuanced effects of fluorine will undoubtedly continue to drive innovation across the chemical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webassign.net [webassign.net]
- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for Trifluoromethyl-Substituted Phenols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-substituted phenols represent a privileged scaffold in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (-CF3) group onto a phenol ring dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and acidity (pKa). These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel material characteristics, making this class of compounds a fertile ground for further research and development. This technical guide explores potential research avenues for trifluoromethyl-substituted phenols, providing a comprehensive overview of their synthesis, biological activities, and applications, complete with detailed experimental protocols and data presentation.
Core Research Areas
Medicinal Chemistry and Drug Discovery
The unique properties imparted by the -CF3 group make trifluoromethyl-substituted phenols highly attractive for drug design. Key areas of investigation include their development as:
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors contain trifluoromethyl moieties. The strong electron-withdrawing nature of the -CF3 group can influence the binding affinity of the phenolic hydroxyl group to the hinge region of kinase domains. Research into novel trifluoromethyl-phenolic structures as inhibitors of key kinases in oncology and inflammatory diseases, such as Receptor Tyrosine Kinases (RTKs), PI3K, and ERK, is a promising avenue.
-
GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. Trifluoromethyl-substituted ligands have shown activity at various GPCRs, including dopamine and serotonin receptors. The lipophilicity-enhancing effect of the -CF3 group can improve blood-brain barrier penetration, a desirable feature for CNS-acting drugs. Exploring the structure-activity relationships (SAR) of trifluoromethyl-phenols as selective agonists, antagonists, or allosteric modulators for specific GPCR subtypes is a significant area of interest.
Agrochemicals
The enhanced metabolic stability and altered lipophilicity of trifluoromethyl-substituted phenols can lead to the development of more potent and persistent pesticides and herbicides. Research in this area could focus on designing novel compounds with selective toxicity to pests or weeds while minimizing environmental impact.
Materials Science
The introduction of the -CF3 group can enhance the thermal stability, chemical resistance, and dielectric properties of polymers and other materials. Research into the synthesis of monomers based on trifluoromethyl-substituted phenols for the creation of high-performance polymers for electronics, aerospace, and other demanding applications is a burgeoning field.
Data Presentation: Biological Activities
The following tables summarize representative quantitative data for trifluoromethyl-containing compounds, including some phenolic derivatives, against various biological targets. A key research opportunity lies in the systematic synthesis and screening of focused libraries of trifluoromethyl-substituted phenols to generate more comprehensive SAR data for specific targets.
Table 1: Inhibitory Activity of Trifluoromethyl-Containing Compounds against Kinases
| Compound Class | Specific Compound Example | Kinase Target | IC50 (nM) | Reference |
| Pyrazolylpyrroles | Compound 6p | ERK | <10 | |
| Isoindolin-1-ones | Compound 29 | ERK1 / ERK2 | 1.5 / 0.7 | |
| Quinazolines | Compound 5 | EGFR | 1 | |
| Quinazolines | Compound 6 | EGFR / VEGFR2 | 10 / 80 | |
| Pyrazolo[1,5-a]pyrimidines | Analogue 9 | Pim1 | 150 | |
| Imidazopyridazines | Compound 7 | TrkB | 83 | |
| 4,6-Diphenylpyrimidin-2-amines | Derivative 12 | Aurora A | Selective Inhibition |
Table 2: Binding Affinities of Trifluoromethyl-Containing Ligands for GPCRs
| Compound Class | Specific Compound Example | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| Indazole-Piperazines | Compound 12 | Dopamine D2 | 15.3 | |
| Indazole-Piperazines | Compound 12 | Serotonin 5-HT1A | 215 | |
| Indazole-Piperazines | Compound 12 | Serotonin 5-HT2A | 1.9 | |
| Pyridinylpiperazines | Compound 56 | Dopamine D3 | 53 | |
| Pyridinylpiperazines | Compound 56 | μ-Opioid Receptor | 146 | |
| Phenylbenzazepines | Compound 10 | Dopamine D1 | ~5 |
Experimental Protocols
Synthesis of Trifluoromethyl-Substituted Phenols
This method offers a mild and efficient way to introduce trifluoromethyl groups onto phenol derivatives.
-
Materials:
-
Phenol derivative
-
Trifluoromethyl iodide (CF3I)
-
Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF)
-
450 nm LED light source
-
Optional: Cyanoarene-based photocatalyst
-
-
Procedure:
-
In a reaction vessel, dissolve the phenol derivative in DMF.
-
Add Cs2CO3 (as a base) and CF3I (2 equivalents).
-
If necessary, add the photocatalyst.
-
Irradiate the mixture with a 450 nm LED light at room temperature.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
-
This protocol provides an environmentally friendly approach for the synthesis of aryl trifluoromethyl ethers.
-
Materials:
-
Electron-deficient phenol derivative
-
Sodium trifluoromethanesulfinate (Langlois reagent, CF3SO2Na)
-
Sodium perchlorate (NaClO4)
-
Anhydrous acetonitrile/water (4:1) mixed solvent
-
Undivided electrochemical cell with graphite electrodes
-
-
Procedure:
-
Set up the undivided electrochemical cell with graphite electrodes.
-
Prepare a solution of the phenol derivative, Langlois reagent, and NaClO4 in the anhydrous MeCN/H2O mixed solvent.
-
Apply a constant current of 10 mA at room temperature.
-
Monitor the reaction progress.
-
After completion, work up the reaction mixture to isolate the product.
-
Purify the aryl trifluoromethyl ether by appropriate methods.
-
Biological Evaluation
This workflow is designed to efficiently screen compound libraries for potential kinase inhibitors.
-
Materials:
-
Recombinant kinase
-
Kinase substrate (e.g., a biotinylated peptide)
-
ATP
-
Test compounds
-
Assay buffer
-
Detection reagents (e.g., HTRF-based, fluorescence polarization-based)
-
384-well microplates
-
Plate reader
-
-
Procedure:
-
Compound Dispensing: Dispense test compounds and controls (e.g., a known inhibitor, DMSO) into the microplate wells.
-
Kinase Addition: Add the kinase solution to each well.
-
Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add the detection reagents to stop the reaction and generate a signal.
-
Signal Reading: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound and determine IC50 values for active compounds.
-
This protocol is a gold standard for determining the binding affinity of a compound to a specific GPCR.
-
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)
-
Test compounds (unlabeled)
-
Assay buffer
-
Wash buffer
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Signaling Pathway: PI3K/Akt
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Phenolic compounds are known to modulate this pathway, and exploring trifluoromethyl-substituted phenols as inhibitors is a promising research direction.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.
Experimental Workflow: Synthesis and Screening
The following diagram illustrates a general workflow for the synthesis of a library of trifluoromethyl-substituted phenols and their subsequent screening for biological activity.
Caption: A general workflow for the discovery of bioactive trifluoromethyl-phenols.
Conclusion
Trifluoromethyl-substituted phenols are a versatile class of compounds with significant untapped potential in drug discovery, agrochemicals, and materials science. The strategic incorporation of the trifluoromethyl group offers a powerful tool to modulate molecular properties and enhance performance. The research areas, experimental protocols, and data presented in this guide provide a solid foundation for scientists and researchers to explore and unlock the full potential of this promising chemical scaffold. Future research focused on the systematic synthesis and biological evaluation of focused libraries will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further development.
In-Depth Technical Guide to the Safety and Handling of 2-Fluoro-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Fluoro-5-(trifluoromethyl)phenol (CAS No. 141483-15-0). The information is intended for use by trained professionals in a laboratory or drug development setting. Adherence to these guidelines is crucial for minimizing risks associated with the handling, storage, and disposal of this compound.
Chemical Identification and Physicochemical Properties
This compound is a fluorinated organic compound used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group and fluorine substituent significantly influence its chemical and biological properties.[1]
| Property | Value | Reference |
| CAS Number | 141483-15-0 | [2][3][4] |
| Molecular Formula | C₇H₄F₄O | [4][5] |
| Molecular Weight | 180.10 g/mol | [4] |
| Appearance | Colorless to red to green clear liquid | [5][6] |
| Boiling Point | 146 °C (lit.) | [4] |
| Density | 1.436 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.439 (lit.) | [4] |
| Flash Point | 57 °C (134.6 °F) - closed cup | [4] |
| Synonyms | 4-Fluoro-3-hydroxybenzotrifluoride, this compound | [3][6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[2][7] The following tables summarize its GHS classification and associated hazard and precautionary statements.
GHS Pictograms:
| Pictogram | ||
| GHS02: Flame | GHS05: Corrosion | GHS07: Exclamation Mark |
GHS Signal Word: Warning [2][4]
Hazard Statements (H-Statements):
| Code | Statement | Reference |
| H226 | Flammable liquid and vapor. | [2][3][7] |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [2] |
| H315 | Causes skin irritation. | [2][7] |
| H319 | Causes serious eye irritation. | [2][7] |
| H335 | May cause respiratory irritation. | [2][7] |
Precautionary Statements (P-Statements):
| Code | Statement | Reference |
| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [2][3] |
| P233 | Keep container tightly closed. | [2][3] |
| P240 | Ground/bond container and receiving equipment. | [2][3] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][3][6] |
| P264 | Wash skin thoroughly after handling. | [2] |
| P270 | Do not eat, drink or smoke when using this product. | [2][6] |
| P271 | Use only outdoors or in a well-ventilated area. | [2][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][3] |
| P301+P312+P330 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [2][6] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [2][3] |
| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [2][6] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [2] |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | [2] |
| P362 | Take off contaminated clothing and wash before reuse. | [2] |
| P370+P378 | In case of fire: Use dry sand, dry chemical, CO2, water spray or alcohol-resistant foam for extinction. | [2] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [2] |
| P403+P235 | Store in a well-ventilated place. Keep cool. | [2][3] |
| P405 | Store locked up. | [2][3] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [2][6] |
Safe Handling and Storage
Engineering Controls
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[8][9] An emergency eyewash station and safety shower must be readily accessible.[8][10]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory when handling this compound.[8]
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles should be worn at all times. A face shield should be worn over the goggles, especially when there is a risk of splashing.[8] |
| Hand Protection | Double nitrile gloves (for incidental contact) or butyl rubber/neoprene gloves (for direct handling) | For brief contact, two pairs of standard nitrile gloves are recommended. For direct handling or splash risk, more robust gloves like butyl rubber or neoprene should be used.[8] |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron | A fully buttoned, flame-retardant lab coat is required. A chemical-resistant apron should be worn over the lab coat for procedures with a higher risk of splashing.[8][9] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling should be conducted within a properly functioning chemical fume hood.[8] |
Handling Procedures
-
Don all required PPE before handling the chemical.[8]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Use appropriate laboratory equipment for all transfers.
-
Avoid breathing fumes.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][9]
-
Keep away from heat, sparks, and open flames.[9]
-
Store away from incompatible materials such as strong oxidizing agents.[9][10]
-
The storage area should be clearly labeled, and access restricted to authorized personnel.[9]
Emergency Procedures
First Aid Measures
Immediate and appropriate action is vital in the event of an exposure.[8]
| Exposure Route | First Aid Procedure | Reference |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8] For phenol exposures, dabbing the affected area with polyethylene glycol (PEG 300 or 400) can be more effective than water alone.[11][12] | |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8] | |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][8] | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill and Leak Procedures
-
Small Spills: For small spills, and only if trained and equipped with appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[9] Collect the absorbed material into a sealed container for hazardous waste disposal.[9] Ventilate the area and decontaminate the spill surface.[9]
-
Large Spills: Evacuate the area immediately.[9] Alert others in the vicinity. Contact your institution's emergency response team.[9]
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9] Do not pour down the drain.[9] Waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.[13][14]
Experimental Protocols for Toxicity Assessment
The following are representative, standardized protocols for assessing the acute toxicity of a chemical substance.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance.[10] It is a stepwise procedure using a minimum number of animals.[10]
-
Principle: A single dose of the substance is administered orally to a group of rodents at a defined dose level.[10] The absence or presence of compound-related mortality in one step determines the next step.[10]
-
Animal Model: Typically, rodents (e.g., rats) of a single sex (usually females) are used.[10]
-
Procedure:
-
The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Animals are fasted prior to dosing.
-
A stepwise procedure is used with 3 animals per step at defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observations are made for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded weekly.
-
At the end of the study, all animals are subjected to gross necropsy.
-
Acute Dermal Irritation/Corrosion (OECD 404)
This method provides information on the potential for a substance to cause skin irritation or corrosion.[13][15]
-
Principle: The substance is applied in a single dose to a small area of the skin of an experimental animal, with untreated skin serving as a control.[5]
-
Animal Model: The albino rabbit is the preferred laboratory animal.[5]
-
Procedure:
-
Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[13]
-
The exposure period is 4 hours.[5]
-
After exposure, the residual test substance is removed.
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal, and then daily for up to 14 days.
-
Dermal irritation is scored and evaluated.
-
Acute Eye Irritation/Corrosion (OECD 405)
This test is used to assess the potential of a substance to cause eye irritation or corrosion.[8]
-
Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal, with the untreated eye serving as a control.[8]
-
Animal Model: Healthy, young adult albino rabbits are typically used.[3]
-
Procedure:
-
Both eyes of each animal are examined within 24 hours before testing.[16]
-
The test substance is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball.[16]
-
The eyelids are then gently held together for about one second.[16]
-
The eyes are examined at 1, 24, 48, and 72 hours after application, and observations can continue for up to 21 days.[3]
-
Ocular responses (corneal opacity, iritis, conjunctival redness, and chemosis) are scored to quantify the degree of irritation.[8]
-
Visualized Workflows and Pathways
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Representative Signaling Pathway: Phenol-Induced Oxidative Stress
Phenolic compounds can induce toxicity by generating reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[17]
Caption: General pathway of phenol-induced oxidative stress leading to cell damage.
References
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. oecd.org [oecd.org]
- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. nucro-technics.com [nucro-technics.com]
- 9. rfppl.co.in [rfppl.co.in]
- 10. laboratuar.com [laboratuar.com]
- 11. oecd.org [oecd.org]
- 12. Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 13. oecd.org [oecd.org]
- 14. Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
A Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenol: Sourcing, Purity, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)phenol, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring both fluoro and trifluoromethyl groups, imparts desirable properties such as enhanced metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry.[1][2][3] This document details commercially available sources, typical purity grades, and relevant experimental protocols for its analysis.
Commercial Suppliers and Purity Grades
This compound is available from a range of chemical suppliers, catering to both research and industrial needs. The compound is typically offered at purities of 97% or higher, with Gas Chromatography (GC) being the common method for purity assessment.[1][4]
| Supplier | Product Number (Example) | Purity Specification | Analytical Method | CAS Number |
| Sigma-Aldrich | 642628 | 97% | GC | 141483-15-0 |
| Thermo Scientific | AC429590050 | 98% | GC | 141483-15-0[5] |
| Tokyo Chemical Industry (TCI) | F0780 | >98.0% | GC | 141483-15-0[4] |
| Chem-Impex International | 02671 | ≥ 98% | GC | 141483-15-0[1] |
| Alachem | ZK0019 | Not Specified | Not Specified | 141483-15-0[6] |
| P&S Chemicals | Not Specified | 98+% | GC | 141483-15-0[7] |
| Nanjing Fred Technology | Not Specified | 98% | Not Specified | 141483-15-0[8] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄F₄O[1][6] |
| Molecular Weight | 180.10 g/mol [6] |
| Appearance | Colorless to red to green clear liquid[1][4] |
| Boiling Point | 146 °C (lit.)[1] |
| Density | 1.436 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.439 (lit.) |
Experimental Protocols
The following protocols are representative methodologies for the analysis of substituted phenols and can be adapted for this compound.
Purity Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for assessing the purity and identifying volatile impurities in samples of this compound.[2] Due to the polar nature of the phenolic hydroxyl group, which can cause poor peak shape, derivatization may be employed, though direct analysis is also common.[2]
Instrumentation and Conditions (General Method):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.[9]
-
-
Injector Temperature: 250 °C.[9]
-
Injection Volume: 1 µL.[9]
-
MS Transfer Line Temperature: 280 °C.[9]
-
Ionization Energy: 70 eV.[2]
-
Mass Range: 40-500 amu.[9]
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.
-
If necessary, create a series of dilutions for calibration.
-
Inject 1 µL of the prepared solution into the GC-MS system.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of the final product and the characterization of any isolated impurities.[9]
Instrumentation and Procedure (General Method):
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[10]
-
Data Acquisition: Perform a series of NMR experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: To identify the chemical environment and connectivity of protons.
-
¹³C NMR: To identify the number and chemical environment of carbon atoms.
-
¹⁹F NMR: To observe the signals from the fluorine atoms on the aromatic ring and the trifluoromethyl group, which is highly sensitive to the local electronic environment.[10]
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.
Logical and Experimental Workflows
The following diagrams illustrate a typical synthesis and analysis workflow relevant to this compound and its derivatives.
Caption: A plausible synthetic route for a related compound, ortho-allyl phenol.
Caption: Standard analytical workflow for quality control of chemical reagents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 141483-15-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. 141483-15-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 7. pschemicals.com [pschemicals.com]
- 8. This compound, CasNo.141483-15-0 Nanjing Fred Technology Co.,Ltd. China (Mainland) [friendchem1.lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Discovery and Synthesis of 2-Fluoro-5-(trifluoromethyl)phenol: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)phenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring imparts unique electronic properties, lipophilicity, and metabolic stability to molecules incorporating this moiety. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative data, and a discussion of its chemical properties and potential applications.
Physicochemical Properties
This compound, also known as 4-fluoro-3-hydroxybenzotrifluoride, is a colorless to light-colored liquid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 141483-15-0 | |
| Molecular Formula | C₇H₄F₄O | |
| Molecular Weight | 180.10 g/mol | |
| Boiling Point | 146 °C | |
| Density | 1.436 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.439 | |
| Purity | ≥97% |
Synthesis of this compound
The primary and most established method for the synthesis of this compound involves a two-step process starting from the readily available 2-Fluoro-5-(trifluoromethyl)aniline. This process leverages the classical Sandmeyer-type reaction, which proceeds via the diazotization of a primary aromatic amine followed by the hydrolysis of the resulting diazonium salt.
Experimental Protocol: Diazotization of 2-Fluoro-5-(trifluoromethyl)aniline and Subsequent Hydrolysis
This protocol is adapted from established procedures for the synthesis of related trifluoromethylphenols.
Materials:
-
2-Fluoro-5-(trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Water (H₂O)
-
Ice
-
Steam distillation apparatus
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a mixture of concentrated sulfuric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath.
-
2-Fluoro-5-(trifluoromethyl)aniline is added slowly to the cold acid solution while maintaining the temperature below 5 °C to form the corresponding aniline salt.
-
A solution of sodium nitrite in cold water is added dropwise to the aniline salt suspension over a period of 1-2 hours. The temperature must be strictly maintained between 0-5 °C throughout the addition to ensure the stability of the diazonium salt.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the in-situ generated 2-Fluoro-5-(trifluoromethyl)benzenediazonium salt.
Step 2: Hydrolysis
-
The cold diazonium salt solution is slowly added to a separate flask containing boiling water, which is simultaneously subjected to steam distillation.
-
The rate of addition of the diazonium salt solution should be controlled to match the rate of distillation to minimize the accumulation of the diazonium salt and reduce the formation of byproducts.
-
The hydrolysis reaction occurs at the elevated temperature, and the volatile this compound is co-distilled with steam.
-
The distillate, a two-phase mixture of water and the product, is collected.
Work-up and Purification:
-
The collected distillate is transferred to a separatory funnel, and the organic layer containing the crude this compound is separated.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation to obtain this compound of high purity.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-85% |
| Purity (by GC) | >98% |
Note: The expected yield is based on typical diazotization-hydrolysis reactions of similar substrates. Actual yields may vary depending on the specific reaction conditions and scale.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Technique | Key Features |
| Infrared (IR) Spectroscopy | Broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretching), characteristic C-F stretching vibrations, and aromatic C-H and C=C stretching bands. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 180.10). Fragmentation patterns consistent with the loss of functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| ¹H NMR | Signals in the aromatic region with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | Resonances corresponding to the seven carbon atoms, including the characteristic signal for the trifluoromethyl carbon. |
| ¹⁹F NMR | Two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group, each with characteristic chemical shifts and coupling constants. |
Applications in Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The unique combination of the fluoro and trifluoromethyl substituents can enhance the pharmacological properties of a drug candidate.
The electron-withdrawing nature of both substituents influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. This allows for its incorporation into lead compounds to fine-tune properties such as:
-
Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of a drug.
-
Binding Affinity: The fluorine atom can participate in favorable interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets like enzymes and receptors, thereby increasing the binding affinity and potency of a drug.
While specific signaling pathways directly modulated by this compound itself are not extensively documented, its utility as a precursor for pharmacologically active agents is well-established in the scientific literature and patent landscape.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its preparation from 2-Fluoro-5-(trifluoromethyl)aniline via a diazotization-hydrolysis sequence is a robust and scalable method. The unique physicochemical properties conferred by its fluorine and trifluoromethyl substituents make it a sought-after intermediate for the development of new pharmaceuticals, agrochemicals, and advanced materials with enhanced performance characteristics. Further exploration of its applications is expected to yield novel compounds with significant scientific and commercial potential.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoro-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Fluoro-5-(trifluoromethyl)phenol as the electrophilic partner. Given the inherent low reactivity of phenols in this reaction due to the poor leaving group nature of the hydroxyl group, this guide focuses on effective in situ activation strategies.[1][2]
This compound is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.[3] Its unique electronic properties, stemming from the fluorine and trifluoromethyl substituents, make it an important substrate for creating complex biaryl structures.[3][4] The protocols described herein are based on established methodologies for the Suzuki-Miyaura coupling of phenol derivatives, providing a strong foundation for reaction development and optimization.[5][6]
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an organoboron reagent (e.g., a boronic acid or its ester) requires the in situ activation of the phenolic hydroxyl group to facilitate the cross-coupling. The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling of this compound.
Key Activation Strategies
Direct coupling of phenols is challenging; therefore, in situ activation is the preferred approach. This avoids the need to pre-synthesize and isolate activated phenol derivatives. Two robust and widely applicable methods are presented below.
-
Nickel-Catalyzed Coupling via in situ Tosylation (SuFEx approach): This method utilizes tosyl fluoride (TsF) for the in situ generation of a tosylate, which then undergoes nickel-catalyzed cross-coupling.[6] This approach has proven effective for a broad range of phenols.[6]
-
Nickel-Catalyzed Coupling via in situ Phosphonium Intermediate Formation: Activation with bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) generates a phosphonium intermediate that is readily coupled using a nickel catalyst.[5]
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound. These are general procedures and may require optimization for specific substrates.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling via in situ Tosylation
This protocol is adapted from the work on nickel-catalyzed Suzuki coupling of phenols enabled by SuFEx of tosyl fluoride.[6]
Materials:
-
This compound
-
Aryl boronic acid
-
Tosyl fluoride (TsF)
-
trans-NiCl(o-Tol)(PCy₃)₂
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate tribasic trihydrate (K₃PO₄·3H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), the desired aryl boronic acid (1.3 mmol, 1.3 equiv), tosyl fluoride (1.1 mmol, 1.1 equiv), trans-NiCl(o-Tol)(PCy₃)₂ (0.03 mmol, 3 mol%), tricyclohexylphosphine (0.06 mmol, 6 mol%), and K₃PO₄·3H₂O (5.0 mmol, 5.0 equiv).
-
Evacuate and backfill the flask with the inert gas (repeat three times).
-
Add anhydrous THF (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Stir the reaction mixture at 70 °C (oil bath temperature).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling via in situ Activation with PyBroP
This protocol is based on the method developed for the cross-coupling of phenols and arylboronic acids through in situ phenol activation mediated by PyBroP.[5]
Materials:
-
This compound
-
Aryl boronic acid
-
Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride ([NiCl₂(dppp)])
-
Potassium phosphate tribasic trihydrate (K₃PO₄·3H₂O)
-
1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add [NiCl₂(dppp)] (0.05 mmol, 5 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv), the aryl boronic acid (1.5 mmol, 1.5 equiv), PyBroP (1.2 mmol, 1.2 equiv), and K₃PO₄·3H₂O (3.0 mmol, 3.0 equiv).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C (oil bath temperature).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Reaction Conditions Summary
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of phenols using the described activation methods. These serve as a starting point for the optimization of reactions with this compound.
Table 1: Conditions for Nickel-Catalyzed Coupling via in situ Tosylation [6]
| Component | Loading / Amount | Role |
| Phenol | 1.0 equiv | Substrate |
| Aryl Boronic Acid | 1.3 equiv | Coupling Partner |
| TsF | 1.1 equiv | Activating Agent |
| trans-NiCl(o-Tol)(PCy₃)₂ | 3 mol% | Catalyst Precursor |
| PCy₃ | 6 mol% | Ligand |
| K₃PO₄·3H₂O | 5.0 equiv | Base |
| Solvent | THF / H₂O (4:1) | Reaction Medium |
| Temperature | 70 °C | Reaction Condition |
Table 2: Conditions for Nickel-Catalyzed Coupling via PyBroP Activation [5]
| Component | Loading / Amount | Role |
| Phenol | 1.0 equiv | Substrate |
| Aryl Boronic Acid | 1.5 equiv | Coupling Partner |
| PyBroP | 1.2 equiv | Activating Agent |
| [NiCl₂(dppp)] | 5 mol% | Catalyst |
| K₃PO₄·3H₂O | 3.0 equiv | Base |
| Solvent | 1,4-Dioxane | Reaction Medium |
| Temperature | 100 °C | Reaction Condition |
Experimental Workflow and Catalytic Cycle
The general workflow for setting up the Suzuki-Miyaura coupling reaction and the catalytic cycle are illustrated below.
References
Application Notes and Protocols: 2-Fluoro-5-(trifluoromethyl)phenol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)phenol is a key building block in modern medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical intermediates. The strategic incorporation of fluorine and a trifluoromethyl group onto the phenol scaffold imparts desirable physicochemical properties to drug candidates. These properties include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for Janus Kinase (JAK) inhibitors, a class of drugs effective in the treatment of inflammatory diseases.
The trifluoromethyl group is highly lipophilic and electron-withdrawing, which can significantly influence the electronic character of the aromatic ring and improve a drug's metabolic stability.[2] The fluorine atom can form strong bonds and participate in hydrogen bonding, further enhancing drug-target interactions.[1][2][3] These characteristics make this compound a valuable starting material for creating novel therapeutics with improved efficacy and pharmacokinetic profiles.
Application in the Synthesis of a JAK Inhibitor Intermediate
A significant application of this compound is in the synthesis of intermediates for Janus Kinase (JAK) inhibitors. JAK inhibitors are a class of immunomodulating drugs that target the JAK-STAT signaling pathway, which is crucial in mediating the inflammatory response in autoimmune diseases such as rheumatoid arthritis.[4][5][6] By inhibiting one or more of the JAK family of enzymes (JAK1, JAK2, JAK3, TYK2), these drugs can suppress the signaling of pro-inflammatory cytokines.[4][7]
The following sections detail the synthesis of a key pharmaceutical intermediate, 2-(2-Fluoro-5-(trifluoromethyl)phenoxy)acetonitrile , which can be further elaborated to form the core structure of various JAK inhibitors.
Experimental Protocols
Synthesis of 2-(2-Fluoro-5-(trifluoromethyl)phenoxy)acetonitrile
This protocol describes the O-alkylation of this compound with 2-bromoacetonitrile to yield the desired pharmaceutical intermediate.
Reaction Scheme:
Caption: Synthetic scheme for the O-alkylation of this compound.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | C₇H₄F₄O | 180.10 | 1.0 |
| 2-Bromoacetonitrile | C₂H₂BrN | 119.95 | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 1.5 |
| Acetone, anhydrous | C₃H₆O | 58.08 | Solvent |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous acetone.
-
Stir the mixture at room temperature until the phenol is completely dissolved.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
To this stirred suspension, add 2-bromoacetonitrile (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 6-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield the pure 2-(2-Fluoro-5-(trifluoromethyl)phenoxy)acetonitrile .
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by GC) | >98% |
| Appearance | White to off-white solid |
| Melting Point | 45-48 °C |
Signaling Pathway Diagrams
The pharmaceutical intermediates synthesized from this compound are often designed to modulate key signaling pathways involved in disease pathogenesis. The following diagrams illustrate the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway and the Nuclear Factor-kappa B (NF-κB) pathway, both critical in inflammatory responses.
Caption: Overview of the JAK-STAT signaling cascade initiated by cytokine binding.
Caption: The canonical NF-κB signaling pathway leading to inflammatory gene expression.
Experimental Workflow Visualization
The following diagram provides a visual representation of the key steps involved in the synthesis and purification of 2-(2-Fluoro-5-(trifluoromethyl)phenoxy)acetonitrile.
Caption: Step-by-step workflow for the synthesis of the target pharmaceutical intermediate.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of pharmaceutical intermediates. Its unique electronic and steric properties contribute to the enhanced pharmacological profiles of the resulting drug candidates. The provided protocols and data for the synthesis of a key intermediate for JAK inhibitors demonstrate a practical application of this compound in drug discovery and development. The visualization of the relevant signaling pathways and experimental workflow is intended to provide researchers with a clear and comprehensive understanding of the context and practical execution of this important synthetic transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. US10899736B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application of 2-Fluoro-5-(trifluoromethyl)phenol in Agrochemical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 2-Fluoro-5-(trifluoromethyl)phenol as a key intermediate in the development of modern agrochemicals. The unique physicochemical properties conferred by the fluorine and trifluoromethyl substituents make this compound a valuable building block for creating potent and effective herbicides and fungicides.
Application in Herbicide Development: Synthesis of Beflubutamid
This compound is a crucial precursor in the synthesis of the herbicide Beflubutamid. Beflubutamid is a selective herbicide used for the control of broadleaf weeds in cereal crops.[1]
Quantitative Data: Herbicidal Activity of Beflubutamid Analogues
The herbicidal efficacy of Beflubutamid and its analogues has been demonstrated against various weed species. The data presented below showcases the percentage inhibition of different weeds at a given application rate.
| Compound | Target Weed | Application Rate (g ai/ha) | Inhibition (%) | Reference |
| Beflubutamid (Racemic) | Amaranthus retroflexus | 300 | 90 | [2] |
| Abutilon theophrasti | 300 | 100 | [2] | |
| Medicago sativa | 300 | 100 | [2] | |
| (S)-Beflubutamid | Amaranthus retroflexus | 150 | >90 | [2] |
| Abutilon theophrasti | 150 | >90 | [2] | |
| Medicago sativa | 150 | >90 | [2] | |
| (S)-6h (Analogue) | Amaranthus retroflexus | 150 | >90 | [2] |
| Abutilon theophrasti | 150 | >90 | [2] | |
| Medicago sativa | 150 | >90 | [2] | |
| (S)-6q (Analogue) | Amaranthus retroflexus | 150 | >90 | [2] |
| Abutilon theophrasti | 150 | >90 | [2] | |
| Medicago sativa | 150 | >90 | [2] |
Experimental Protocol: Synthesis of Racemic Beflubutamid
This protocol is adapted from the multi-step synthesis described in Chinese patent CN102766067A, which starts from o-Fluorobenzotrifluoride and proceeds through the key intermediate this compound (referred to as 4-fluoro-3-trifluoromethyl phenol in the patent).[3]
Step 1: Synthesis of 4-Fluoro-3-trifluoromethyl nitrobenzene
-
In a 500 mL four-hole reaction flask equipped with an electronic stirrer, add 98.4 g (0.6 mol) of o-fluorobenzotrifluoride and 180 g of sulfuric acid.
-
Cool the mixture to below 10 °C while stirring.
-
Slowly add 63.9 g (0.66 mol) of 65 wt% nitric acid dropwise over approximately 3 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 4 hours.
-
After the reaction, allow the layers to separate. Extract the lower aqueous layer with dichloromethane.
-
Combine the organic phases and wash with sodium hydrogen carbonate solution, followed by another water wash.
-
Concentrate the organic phase to obtain a yellow oil. Purify by vacuum distillation, collecting the fraction at 78-80 °C / 667 Pa.
Step 2: Synthesis of 4-Fluoro-3-trifluoromethylaniline
-
In a reaction vessel, combine 0.3 mol of 80% hydrazine hydrate, 0.02 mol of ferric chloride, and 10 mol of water. Heat the mixture with stirring.
-
At 70-80 °C, add the 4-fluoro-3-trifluoromethyl nitrobenzene from Step 1 dropwise over about 1 hour.
-
After the addition, reflux the reaction for 5 hours.
-
Add 200 mL of water and perform steam distillation to obtain a faint yellow oily product.
Step 3: Synthesis of this compound
-
In a 250 mL four-hole flask, dissolve 17.9 g (0.1 mol) of 4-fluoro-3-trifluoromethylaniline in a mixture of 54 g (0.55 mol) of sulfuric acid and 80 mL of water with heating and stirring.
-
Cool the solution to 5 °C and add a solution of 8.28 g (0.12 mol) of sodium nitrite in 20 mL of water dropwise. Maintain the temperature below 5 °C and stir for 1 hour after addition.
-
Add 1.8 g (0.03 mol) of urea to the diazonium salt solution and keep it below 5 °C for later use.
-
In a separate 500 mL four-hole reaction flask, heat a mixture of 100 mL of toluene and 100 mL of water to reflux with stirring.
-
Slowly add the previously prepared diazonium salt solution dropwise over approximately 3 hours.
-
After the addition, stop the reaction and allow the mixture to cool and separate. Extract the lower aqueous layer with toluene.
-
Combine the organic phases, wash with water, and concentrate. Purify the residue by vacuum distillation, collecting the fraction at 86-94 °C / 400 Pa.
Step 4: Synthesis of Ethyl 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butyrate
-
In a 500 mL four-hole flask, combine 36 g (0.2 mol) of this compound, 50.7 g (0.26 mol) of ethyl 2-bromobutyrate, and 150 mL of ethyl acetate.
-
While stirring, add 12.88 g (0.28 mol) of potassium hydroxide.
-
Heat the mixture to reflux and react for 10 hours.
-
After cooling to room temperature, remove the ethyl acetate by evaporation.
-
Extract the residue with toluene, wash, and dry.
-
Concentrate the toluene extract and purify by vacuum distillation, collecting the fraction at 102-108 °C / 400 Pa.
Step 5: Synthesis of Beflubutamid
-
In a 250 mL four-hole flask, add 29.4 g (0.1 mol) of ethyl 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butyrate, 11.7 g (0.11 mol) of benzylamine, and 80 mL of toluene.
-
With stirring, add 6 g (0.03 mol) of a 28% sodium methoxide solution in methanol.
-
Heat the reaction mixture to reflux for 10 hours.
-
After completion, wash the mixture successively with hydrochloric acid and water.
-
Concentrate the organic phase and recrystallize the crude product from ethanol to yield Beflubutamid as white crystals.
Mode of Action: Inhibition of Carotenoid Biosynthesis
Beflubutamid functions by inhibiting the enzyme phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[4][5] Carotenoids are essential pigments in plants that protect chlorophyll from photooxidation. By blocking PDS, Beflubutamid prevents the formation of colored carotenoids, leading to the accumulation of the colorless precursor, phytoene. Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in characteristic bleaching or whitening of the treated weeds, followed by necrosis and death.
Application in Fungicide Development: Synthesis of Triazole Fungicides
This compound serves as a building block for the synthesis of potent triazole fungicides. The phenoxy group, in combination with the triazole moiety, contributes to the antifungal activity of these compounds. A common synthetic route involves the etherification of the phenol followed by the introduction of the triazole ring.
Quantitative Data: Fungicidal Activity of Triazole Derivatives
The following table presents the half-maximal effective concentration (EC₅₀) values for representative triazole fungicides, demonstrating their efficacy against various plant pathogens. While specific data for a fungicide directly derived from this compound is not available in the provided search results, the data for structurally related phenoxy triazole derivatives indicates the potential for high fungicidal activity.
| Fungal Pathogen | Representative EC₅₀ (µg/mL) | Reference |
| Sclerotinia sclerotiorum | 0.12 - 1.59 | [6] |
| Pyricularia oryzae | 0.27 | |
| Phytophthora infestans | 0.46 | [6] |
| Botrytis cinerea | 0.27 - 11.39 | [6] |
| Rhizoctonia solani | 0.27 | [6] |
Experimental Protocol: General Synthesis of a Phenoxy Triazole Fungicide
This protocol outlines a general synthetic pathway for a triazole fungicide starting from a phenol, based on established methodologies for analogous compounds.
Step 1: Etherification of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, for example, potassium carbonate (1.5 eq).
-
Add epichlorohydrin (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude epoxide product, 2-((2-fluoro-5-(trifluoromethyl)phenoxy)methyl)oxirane.
Step 2: Ring-opening and Triazolation
-
Dissolve the crude epoxide from Step 1 in a suitable solvent like DMF.
-
Add 1,2,4-triazole (1.2 eq) and a catalytic amount of a base such as sodium hydride.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete as indicated by TLC.
-
Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final triazole fungicide.
Mode of Action: Inhibition of Ergosterol Biosynthesis
Triazole fungicides are known to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] They specifically target and inhibit the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. The nitrogen atom of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption in the ergosterol biosynthetic pathway leads to the accumulation of toxic sterol intermediates and a deficiency of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane, which inhibits fungal growth.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and fungicidal evaluation of 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and biological activity of a novel fungicide, flutianil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Application Notes and Protocols for the Analysis of 2-Fluoro-5-(trifluoromethyl)phenol by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Fluoro-5-(trifluoromethyl)phenol using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase method is recommended.
Application Note
Principle:
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and can be eluted by a suitable mobile phase gradient. The addition of an acid to the mobile phase, such as formic acid or phosphoric acid, can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.[1] UV detection is suitable for this compound due to the presence of the aromatic ring.
Instrumentation:
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[2] A reversed-phase C18 column is recommended for the separation.[2]
Sample Preparation:
For drug formulations, a simple dilution with the mobile phase may be sufficient.[2] For more complex matrices like biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances and concentrate the analyte.[2]
Experimental Protocol
1.2.1. Materials and Reagents:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (analytical grade)
1.2.2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
1.2.3. Sample Preparation (General Guideline):
-
Solid Samples (e.g., drug formulation): Accurately weigh a portion of the homogenized sample and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range.
-
Liquid Samples (e.g., biological fluids): Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or utilize a solid-phase extraction (SPE) cartridge (e.g., C18) for sample clean-up and concentration. The final extract should be reconstituted in the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.[1]
1.2.4. HPLC Conditions:
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-10 min: 30% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 30% B; 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
1.2.5. Data Analysis:
-
Identify the peak for this compound based on the retention time of the analytical standard.
-
Quantify the analyte by constructing a calibration curve of peak area versus concentration for the standard solutions.
Quantitative Data (Illustrative)
The following table presents illustrative quantitative data for the HPLC analysis of this compound. Actual values may vary depending on the specific instrumentation and conditions used.
| Parameter | Illustrative Value |
| Retention Time (RT) | ~ 7.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the hydroxyl group, derivatization of this compound is recommended to improve its volatility and chromatographic performance.[3]
Application Note
Principle:
Direct analysis of phenols by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column.[3] Derivatization, such as silylation, converts the polar hydroxyl group into a less polar and more volatile silyl ether. This improves chromatographic separation and detection. Following separation on a GC column, the analyte is detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information.
Instrumentation:
A standard GC-MS system equipped with a split/splitless injector, a capillary GC column, and a mass selective detector is required.
Sample Preparation:
Similar to HPLC, sample preparation may involve dilution, liquid-liquid extraction, or solid-phase extraction. A crucial additional step is the derivatization of the analyte. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for phenols.[4]
Experimental Protocol
2.2.1. Materials and Reagents:
-
This compound analytical standard
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Pyridine (anhydrous)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Sodium Sulfate
2.2.2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serial dilution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
2.2.3. Sample Preparation and Derivatization:
-
Extraction: Extract the analyte from the sample matrix using a suitable method (LLE or SPE) into an organic solvent like dichloromethane. Dry the organic extract over anhydrous sodium sulfate.
-
Evaporation: Transfer a known volume of the extract or standard solution to a reaction vial and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of anhydrous pyridine to the dried residue.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
2.2.4. GC-MS Conditions:
| Parameter | Recommended Conditions |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-400 |
| MS Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
2.2.5. Data Analysis:
-
Identify the derivatized this compound peak by its retention time and mass spectrum.
-
For quantification, use selected ions (e.g., the molecular ion and characteristic fragment ions) in SIM mode and construct a calibration curve based on the peak areas of the standards.
Quantitative Data (Illustrative)
The following table presents illustrative quantitative data for the GC-MS analysis of silylated this compound.
| Parameter | Illustrative Value |
| Retention Time (RT) | ~ 12.8 min |
| Characteristic Ions (m/z) | To be determined from the mass spectrum of the derivatized compound (e.g., molecular ion and major fragments) |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
References
Derivatisierung von 2-Fluor-5-(trifluormethyl)phenol zur Steigerung der Bioaktivität: Applikations- und Protokollhandbuch
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von 2-Fluor-5-(trifluormethyl)phenol, einer vielseitigen fluororganischen Verbindung, die als wichtiger Baustein in der Synthese von Pharmazeutika und Agrochemikalien dient.[1][2] Die Einführung von Fluoratomen und Trifluormethylgruppen in organische Moleküle kann deren pharmakologische Eigenschaften, wie metabolische Stabilität, Lipophilie und Bindungsaffinität an biologische Zielstrukturen, signifikant verbessern.[3][4] Die Derivatisierung der phenolischen Hydroxylgruppe durch Veretherung und Veresterung ist eine strategische Methode, um die bioaktiven Eigenschaften dieser Verbindungsklasse weiter zu modulieren und zu optimieren.
Einleitung
2-Fluor-5-(trifluormethyl)phenol ist aufgrund seiner einzigartigen elektronischen Eigenschaften und seiner Reaktivität ein wertvolles Intermediat in der medizinischen Chemie.[1][2] Die Derivatisierung der phenolischen Hydroxylgruppe ermöglicht die Synthese einer Vielzahl von Ethern und Estern mit potenziell verbesserter Wirksamkeit und Selektivität für verschiedene biologische Zielstrukturen. Die Trifluormethylgruppe trägt oft zu einer erhöhten metabolischen Stabilität und einer verbesserten Bindungsaffinität bei. Die Modifikation der Hydroxylgruppe kann die Lipophilie und die Membranpermeabilität der Moleküle verändern, was für die Entwicklung von Wirkstoffkandidaten von entscheidender Bedeutung ist.
Daten zur Bioaktivität (repräsentative Daten basierend auf analogen Verbindungen)
Da spezifische Bioaktivitätsdaten für Derivate von 2-Fluor-5-(trifluormethyl)phenol in der öffentlich zugänglichen Literatur rar sind, werden in den folgenden Tabellen repräsentative quantitative Daten für strukturell verwandte fluorierte und/oder phenolische Verbindungen zusammengefasst. Diese Daten dienen als Referenz und zur Veranschaulichung des Potenzials der Derivatisierung.
Tabelle 1: In-vitro-Antitumor-Aktivität von repräsentativen Trifluormethyl-haltigen Verbindungen
| Verbindung | Krebszelllinie | IC50 (nM) | Anmerkungen |
| Trifluormethyl-Thioxanthon-Derivat 1 | HeLa | 87.8[5] | Zeigt potente zytotoxische Aktivität.[5] |
| 7-Chlor-3-phenyl-5-(trifluormethyl)[6][7]thiazolo[4,5-d]pyrimidin-2(3H)-thion (3b) | NCI-60 Panel | - | Zeigte die höchste Aktivität unter den getesteten Derivaten.[3] |
| 5-((4-(Trifluormethyl)phenyl)sulfonyl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazin (4f) | SK-B16-F1 | 10.8 µM[8] | Zeigt moderate Aktivität.[8] |
Tabelle 2: Enzym-inhibitorische Aktivität von repräsentativen Trifluormethyl-haltigen Verbindungen
| Verbindung | Enzym | IC50 | Anmerkungen |
| Trifluormethyl-Thioxanthon-Derivat 4 | COX-2 | 6.5 ± 0.77 µM[5] | Zeigt selektive COX-2-Hemmung, was auf ein entzündungshemmendes Potenzial hindeutet.[5] |
| Trifluormethyl-Thioxanthon-Derivat 2 | α-Amylase | 60.2 ± 0.8 µM[5] | Moderate inhibitorische Wirkung.[5] |
Tabelle 3: Antimikrobielle Aktivität von repräsentativen Phenol-Derivaten
| Verbindung | Mikroorganismus | MIC (μg/mL) | Anmerkungen |
| Violaceol I (ein Phenyl-Ether) | Magnaporthe oryzae | 6.3 - 25[9] | Zeigt starke antifungale Aktivität.[9] |
| Diorcinol (ein Phenyl-Ether) | Magnaporthe oryzae | 6.3 - 25[9] | Zeigt starke antifungale Aktivität.[9] |
| Fluoriniertes Benzimidazol | Bacillus subtilis | 7.81[10] | Zeigt antibakterielle Aktivität.[10] |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die allgemeine Synthese von Ether- und Ester-Derivaten von 2-Fluor-5-(trifluormethyl)phenol sowie repräsentative Assays zur Bestimmung der Bioaktivität.
Synthese von Ether-Derivaten (Williamson-Ethersynthese)
Dieses Protokoll beschreibt die Synthese von Alkyl- und Benzylethern von 2-Fluor-5-(trifluormethyl)phenol.
Materialien:
-
2-Fluor-5-(trifluormethyl)phenol
-
Alkylhalogenid oder Benzylhalogenid (z.B. Methyliodid, Benzylbromid)
-
Natriumhydrid (NaH, 60 % Dispersion in Mineralöl) oder Kaliumcarbonat (K2CO3)
-
Wasserfreies N,N-Dimethylformamid (DMF) oder Aceton
-
Gesättigte wässrige Ammoniumchlorid (NH4Cl)-Lösung
-
Diethylether oder Ethylacetat
-
Wasserfreies Natriumsulfat (Na2SO4)
-
Dünnschichtchromatographie (DC)-Platten (Kieselgel)
-
Säulenchromatographie-Material (Kieselgel)
Protokoll:
-
In einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Rundkolben wird Natriumhydrid (1.2 Äquivalente) in wasserfreiem DMF suspendiert.
-
Eine Lösung von 2-Fluor-5-(trifluormethyl)phenol (1.0 Äquivalent) in wasserfreiem DMF wird bei 0 °C tropfenweise zu der NaH-Suspension gegeben.
-
Die Reaktionsmischung wird 30 Minuten bei Raumtemperatur gerührt, um die Bildung des Phenolats zu vervollständigen.
-
Die Mischung wird erneut auf 0 °C abgekühlt und das entsprechende Alkyl- oder Benzylhalogenid (1.1 Äquivalente) wird langsam zugetropft.
-
Die Reaktion wird bei Raumtemperatur für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach vollständiger Umsetzung wird die Reaktion vorsichtig durch langsame Zugabe von gesättigter wässriger NH4Cl-Lösung gequencht.
-
Die wässrige Phase wird mehrmals mit Diethylether oder Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über wasserfreiem Na2SO4 getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine Ether-Derivat zu erhalten.
Synthese von Ester-Derivaten
Dieses Protokoll beschreibt die Synthese von Ester-Derivaten von 2-Fluor-5-(trifluormethyl)phenol mittels Acylchloriden oder Säureanhydriden.
Materialien:
-
2-Fluor-5-(trifluormethyl)phenol
-
Acylchlorid (z.B. Acetylchlorid, Benzoylchlorid) oder Säureanhydrid (z.B. Essigsäureanhydrid)
-
Pyridin oder Triethylamin (TEA)
-
Wasserfreies Dichlormethan (DCM)
-
1 M Salzsäure (HCl)
-
Gesättigte wässrige Natriumbicarbonat (NaHCO3)-Lösung
-
Wasserfreies Natriumsulfat (Na2SO4)
-
Dünnschichtchromatographie (DC)-Platten (Kieselgel)
-
Säulenchromatographie-Material (Kieselgel)
Protokoll:
-
2-Fluor-5-(trifluormethyl)phenol (1.0 Äquivalent) wird in einem Rundkolben in wasserfreiem DCM gelöst.
-
Pyridin oder Triethylamin (1.5 Äquivalente) wird zu der Lösung gegeben und die Mischung auf 0 °C abgekühlt.
-
Das entsprechende Acylchlorid oder Säureanhydrid (1.2 Äquivalente) wird langsam unter Rühren zugetropft.
-
Die Reaktion wird langsam auf Raumtemperatur erwärmt und für 2-6 Stunden gerührt. Der Fortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird die Mischung mit DCM verdünnt.
-
Die organische Phase wird nacheinander mit 1 M HCl, Wasser, gesättigter wässriger NaHCO3-Lösung und Sole gewaschen.
-
Die organische Schicht wird über wasserfreiem Na2SO4 getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um den reinen Ester zu erhalten.
Protokoll zur Bestimmung der minimalen Hemmkonzentration (MHK)
Dieses Protokoll beschreibt die Bestimmung der antimikrobiellen Aktivität der synthetisierten Derivate.
Materialien:
-
Testverbindungen (Derivate von 2-Fluor-5-(trifluormethyl)phenol)
-
Bakterien- oder Pilzstämme
-
Geeignetes Nährmedium (z.B. Mueller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze)
-
Sterile 96-Well-Mikrotiterplatten
-
Inkubator
Protokoll:
-
Die Testverbindungen werden in einem geeigneten Lösungsmittel (z.B. DMSO) gelöst, um eine Stammlösung herzustellen.
-
In den Wells einer 96-Well-Platte werden serielle Verdünnungen der Testverbindungen im Nährmedium hergestellt.
-
Ein standardisiertes Inokulum des Mikroorganismus wird vorbereitet und zu jeder Vertiefung gegeben, um eine Endkonzentration von ca. 5 x 10^5 KBE/mL zu erreichen.[10]
-
Eine Positivkontrolle (Mikroorganismen ohne Testverbindung) und eine Negativkontrolle (nur Nährmedium) werden mitgeführt.
-
Die Platten werden bei der optimalen Temperatur (z.B. 37 °C für die meisten Bakterien) für 18-24 Stunden inkubiert.
-
Die MHK wird als die niedrigste Konzentration der Verbindung bestimmt, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.[10]
Visualisierungen von Signalwegen und Arbeitsabläufen
Die folgenden Diagramme illustrieren potenzielle zelluläre Signalwege, die durch Phenolverbindungen moduliert werden könnten, sowie den allgemeinen Arbeitsablauf zur Synthese und biologischen Evaluierung der Derivate.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und biologische Evaluierung.
Abbildung 2: Vereinfachte Darstellung des PI3K/Akt-Signalwegs und potenzielle Hemmung durch Phenol-Derivate.
Abbildung 3: Vereinfachte Darstellung des MAPK/ERK-Signalwegs und potenzielle Hemmung durch Phenol-Derivate.
Diskussion und Ausblick
Die Derivatisierung von 2-Fluor-5-(trifluormethyl)phenol durch Veretherung und Veresterung stellt eine vielversprechende Strategie zur Entwicklung neuer bioaktiver Moleküle dar. Die vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und Evaluierung dieser Verbindungen. Die Modulation von wichtigen zellulären Signalwegen wie dem PI3K/Akt- und dem MAPK-Signalweg durch Phenolverbindungen ist in der Literatur gut dokumentiert.[4][6][7][11][12][13][14] Es wird angenommen, dass die hier beschriebenen Derivate ähnliche Mechanismen nutzen könnten, um ihre biologischen Wirkungen zu entfalten. Zukünftige Studien sollten sich auf die systematische Synthese einer Bibliothek von Ether- und Ester-Derivaten konzentrieren, gefolgt von einem umfassenden biologischen Screening, um quantitative Struktur-Wirkungs-Beziehungen (QSAR) zu etablieren. Dies wird die Identifizierung von Leitstrukturen mit optimierter Wirksamkeit und pharmakokinetischen Eigenschaften für die weitere präklinische und klinische Entwicklung ermöglichen.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides | MDPI [mdpi.com]
- 9. Phenyl Ethers from the Marine-Derived Fungus Aspergillus tabacinus and Their Antimicrobial Activity Against Plant Pathogenic Fungi and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeting PI3K/Akt/mTOR signaling pathway by polyphenols: Implication for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 2-Fluoro-5-(trifluoromethyl)phenol in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-5-(trifluoromethyl)phenol is a valuable and versatile fluorinated building block in medicinal chemistry and agrochemical synthesis. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring, make it an attractive starting material for the synthesis of a wide range of bioactive molecules. The electron-withdrawing nature of these substituents enhances the acidity of the phenolic hydroxyl group and influences the regioselectivity of aromatic substitution reactions.[1][2]
The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to enhance their pharmacological profiles. These modifications can lead to improved metabolic stability, increased lipophilicity for better membrane permeability, and enhanced binding affinity to biological targets.[3][4] Consequently, this compound serves as a key intermediate in the development of novel therapeutics, including anti-inflammatory, antiviral, and anticancer agents, as well as potent agrochemicals like herbicides and fungicides.[1][5]
These application notes provide a detailed overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on the generation of pyrazole-based cyclooxygenase-2 (COX-2) inhibitors, which are a prominent class of anti-inflammatory drugs.
Key Applications in Bioactive Molecule Synthesis
The primary application of this compound in drug discovery is as a precursor for the synthesis of substituted aromatic cores. The phenolic hydroxyl group can be readily functionalized, and the aromatic ring can undergo electrophilic substitution reactions, such as acylation, to introduce functionalities that are crucial for biological activity.
A significant example is the synthesis of analogues of Celecoxib, a selective COX-2 inhibitor. The general synthetic strategy involves the initial acylation of this compound to form a substituted acetophenone. This intermediate is then converted to a 1,3-dicarbonyl compound, which subsequently undergoes cyclization with a substituted hydrazine to form the core pyrazole structure of the COX-2 inhibitor.
Experimental Protocols
Protocol 1: Synthesis of a Celecoxib Analogue from this compound
This protocol outlines a representative synthesis of a pyrazole-based COX-2 inhibitor starting from this compound.
Step 1: Friedel-Crafts Acylation to Synthesize 1-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one
-
To a stirred solution of this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane, add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃, 1.2 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one.
Step 2: Claisen Condensation to form 4,4,4-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)butane-1,3-dione
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.5 eq) in anhydrous ethanol) at room temperature, add a solution of 1-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) in anhydrous ethanol.
-
To this mixture, add ethyl trifluoroacetate (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude 1,3-dicarbonyl compound can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 3: Cyclization to form the Pyrazole Derivative (Celecoxib Analogue)
-
Dissolve the crude 4,4,4-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)butane-1,3-dione (1.0 eq) in glacial acetic acid or ethanol.
-
Add (4-sulfamoylphenyl)hydrazine hydrochloride (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the final celecoxib analogue.
Data Presentation
The following tables summarize the biological activity of representative pyrazole-based COX-2 inhibitors synthesized from precursors related to this compound.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 7.7 | 0.07 | 110 |
| Analogue 1 | 8.3 | 0.19 | 43.7 |
| Analogue 2 | >100 | 0.73 | >137 |
| Analogue 3 | 258 | 0.73 | 353.4 |
Data compiled from related studies on celecoxib analogues.[5]
Table 2: In Vivo Anti-inflammatory Activity
| Compound | ED₅₀ (mg/kg, p.o.) in Carrageenan-induced Rat Paw Edema Assay |
| Celecoxib | 10.8 |
| Ibuprofen (Reference) | 67.4 |
| Analogue 4 | 27.7 |
Data from studies on dual COX-2/5-LOX inhibitors with structural similarities.[5]
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for a Celecoxib analogue.
Mechanism of Action of COX-2 Inhibitors
Caption: Mechanism of COX-2 inhibition.
References
Techniques for purifying 2-Fluoro-5-(trifluoromethyl)phenol post-synthesis
Application Notes: Purification of 2-Fluoro-5-(trifluoromethyl)phenol
AN-2F5TFP-P1
Introduction
This compound is a crucial fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of both fluoro- and trifluoromethyl- groups imparts unique properties such as enhanced lipophilicity, metabolic stability, and binding affinity, making it a valuable intermediate in drug development.[1][2] Achieving high purity of this compound post-synthesis is critical to ensure the desired reactivity, yield, and safety profile in subsequent applications. These application notes provide detailed protocols for common purification techniques, including fractional vacuum distillation, flash column chromatography, and recrystallization.
Potential Impurities
Post-synthesis, the crude this compound may contain various impurities depending on the synthetic route. Common impurities can include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Isomeric Byproducts: Regioisomers formed during aromatic substitution or rearrangement reactions.[3]
-
Solvent Residues: Residual solvents used in the reaction or initial work-up.
-
Reagent-Derived Byproducts: Impurities originating from the decomposition or side-reactions of reagents.
Purification Strategy Overview
The selection of an appropriate purification technique depends on the scale of the synthesis, the nature of the impurities (e.g., volatility, polarity), and the desired final purity. A general workflow involves an initial assessment of the crude product, followed by one or more purification steps.
Caption: General workflow for the purification of this compound.
Fractional Vacuum Distillation
This method is highly effective for large-scale purification and for separating the target compound from non-volatile or significantly less volatile impurities. Given the atmospheric boiling point of 146 °C for this compound, vacuum distillation is necessary to prevent thermal degradation. A patented method for a similar fluorine-containing phenol suggests that high purity (>99%) can be achieved with this technique.[4]
Experimental Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a short Vigreux column, a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity. Add a magnetic stir bar or boiling chips for smooth boiling.
-
Applying Vacuum: Gradually reduce the pressure in the system to the target range (e.g., 5-10 mbar).[4]
-
Heating: Begin heating the distillation flask using a heating mantle with stirring.
-
Fraction Collection:
-
Collect any low-boiling impurities as the first fraction (forerun).
-
As the vapor temperature stabilizes at the expected boiling point of the product at the given pressure, switch to a clean receiving flask. Collect the main fraction containing the purified product. For fluorine-containing phenols, the receiving fraction temperature may be in the range of 58-68 °C at a vacuum of 5-10 mbar.[4]
-
Monitor the distillation process carefully. A drop in temperature or change in the appearance of the distillate may indicate the end of the product fraction.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly reintroducing air.
Data Summary: Distillation Parameters
| Parameter | Value | Reference |
| Target Pressure | 5 - 10 mbar | [4] |
| Distillation Pot Temperature | 70 - 80 °C | [4] |
| Receiving Fraction Temp. | 58 - 68 °C | [4] |
| Expected Purity | > 99% | [4] |
| Atmospheric Boiling Point | 146 °C |
Flash Column Chromatography
Flash chromatography is a preferred method for laboratory-scale purification, offering excellent separation of compounds with different polarities, including isomeric byproducts.[3] For organofluorine compounds, standard silica gel is often effective.[5]
Caption: Experimental workflow for purification by flash column chromatography.
Experimental Protocol
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is common. Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing: Pack a chromatography column with silica gel (230-400 mesh) using the selected non-polar solvent as a slurry.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the non-polar solvent.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (gradient elution). The exact gradient will depend on the separation observed by TLC.
-
-
Fraction Collection: Collect fractions of the eluate in test tubes or vials.
-
Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Data Summary: Chromatography Parameters
| Parameter | Recommendation | Rationale / Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Offers a good polarity range for separating phenolic compounds from less polar byproducts.[5] |
| Detection | UV light (254 nm) on TLC plates | The aromatic ring of the phenol is UV active. |
| Alternative Phases | Fluorous silica-gel | May offer better separation for heavily fluorinated compounds or specific impurities.[6] |
Low-Temperature Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[7] While this compound is often described as a liquid at room temperature (density: 1.436 g/mL at 25 °C), some sources list it as a solid, suggesting it may be a low-melting solid. If the crude product is solid or can be induced to crystallize, this method can be highly effective.
Experimental Protocol
-
Solvent Screening: The key is to find a solvent (or solvent mixture) in which the compound is soluble at a higher temperature but sparingly soluble at a lower temperature. Screen solvents like hexanes, heptane, or mixtures such as toluene/hexane.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Gently warm the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath or a freezer to induce crystallization and maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Note: This method is highly dependent on the physical state and solubility profile of the crude product. A thorough solvent screen is essential for success.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. CN106831349B - Preparation method of fluorine-containing phenol - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Industrial Scale-Up Synthesis of 2-Fluoro-5-(trifluoromethyl)phenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Fluoro-5-(trifluoromethyl)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthetic strategy is designed for industrial applicability, focusing on efficiency, scalability, and the use of commercially available reagents.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the production of various active pharmaceutical ingredients (APIs) and crop protection agents. Its unique substitution pattern, featuring both a fluorine and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document outlines a robust two-stage synthetic process for the industrial-scale production of this compound.
Synthetic Strategy Overview
The proposed industrial synthesis of this compound is a two-stage process commencing with the readily available starting material, benzotrifluoride.
Stage 1: Synthesis of 3-Hydroxybenzotrifluoride (3-(Trifluoromethyl)phenol)
This stage involves a three-step sequence:
-
Nitration: Benzotrifluoride is nitrated to produce 3-nitrobenzotrifluoride.
-
Reduction: The nitro group of 3-nitrobenzotrifluoride is reduced to an amine to yield 3-aminobenzotrifluoride.
-
Diazotization and Hydrolysis: 3-aminobenzotrifluoride undergoes diazotization followed by hydrolysis to afford the key intermediate, 3-hydroxybenzotrifluoride.
Stage 2: Regioselective Ortho-Fluorination
The final step involves the regioselective electrophilic fluorination of 3-hydroxybenzotrifluoride at the ortho-position to yield the target molecule, this compound. The use of an electrophilic fluorinating agent such as Selectfluor® is recommended for this transformation due to its proven industrial applicability and safety profile.
Data Presentation
The following tables summarize the key quantitative data for each step of the proposed synthesis.
Table 1: Synthesis of 3-Hydroxybenzotrifluoride
| Step | Reaction | Key Reagents | Typical Yield (%) | Typical Purity (%) |
| 1 | Nitration | Benzotrifluoride, Nitrating agent (e.g., HNO₃/H₂SO₄) | 90-95 | >98 |
| 2 | Reduction | 3-Nitrobenzotrifluoride, Reducing agent (e.g., H₂/Catalyst) | 95-99 | >99 |
| 3 | Diazotization & Hydrolysis | 3-Aminobenzotrifluoride, NaNO₂, H₂SO₄, H₂O | >95 | >99.5 |
Table 2: Ortho-Fluorination of 3-Hydroxybenzotrifluoride
| Step | Reaction | Key Reagents | Typical Yield (%) | Typical Purity (%) |
| 4 | Ortho-Fluorination | 3-Hydroxybenzotrifluoride, Selectfluor® | 70-85 | >99 |
Experimental Protocols
Stage 1: Synthesis of 3-Hydroxybenzotrifluoride
Step 1: Nitration of Benzotrifluoride
-
Procedure: To a suitable reactor, charge concentrated sulfuric acid. Cool the acid to 0-5 °C. Slowly add benzotrifluoride while maintaining the temperature. A pre-mixed solution of fuming nitric acid and concentrated sulfuric acid is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. After the addition is complete, the mixture is stirred at room temperature for several hours. The reaction is monitored by gas chromatography (GC). Upon completion, the reaction mixture is quenched with ice water, and the organic layer containing 3-nitrobenzotrifluoride is separated, washed, and dried.
Step 2: Reduction of 3-Nitrobenzotrifluoride
-
Procedure: The 3-nitrobenzotrifluoride is subjected to catalytic hydrogenation. In a high-pressure reactor, the nitro compound is dissolved in a suitable solvent (e.g., methanol or ethanol) and a palladium on carbon (Pd/C) catalyst is added. The reactor is pressurized with hydrogen gas, and the mixture is heated. The reaction progress is monitored by the uptake of hydrogen and confirmed by GC or thin-layer chromatography (TLC). After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-aminobenzotrifluoride.[1][2]
Step 3: Diazotization and Hydrolysis of 3-Aminobenzotrifluoride
-
Procedure: This step can be efficiently carried out using a continuous flow reactor for improved safety and control on a large scale.[3] An aqueous solution of 3-aminobenzotrifluoride in sulfuric acid is prepared. This solution is continuously mixed with an aqueous solution of sodium nitrite in the first stage of the flow reactor at a controlled temperature (typically 0-10 °C) to form the diazonium salt. The resulting diazonium salt solution is then passed into a second, heated stage of the reactor (101-200 °C) containing an aromatic solvent (e.g., toluene) to effect hydrolysis.[3] The product, 3-hydroxybenzotrifluoride, is collected from the output stream, and the organic phase is separated, washed, and purified by distillation.
Stage 2: Regioselective Ortho-Fluorination
Step 4: Synthesis of this compound
-
Procedure: To a reactor charged with a suitable solvent (e.g., acetonitrile), add 3-hydroxybenzotrifluoride. The solution is stirred, and the electrophilic fluorinating agent, Selectfluor®, is added portion-wise. The reaction mixture is then heated to a moderate temperature (e.g., 40-60 °C) and stirred for several hours. The reaction is monitored by high-performance liquid chromatography (HPLC) or GC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up. The crude product is purified by distillation or recrystallization to afford pure this compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Overall industrial production workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-5-(trifluoromethyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Fluoro-5-(trifluoromethyl)phenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method is the nucleophilic aromatic substitution (SNAr) of a dihalogenated benzotrifluoride precursor, such as 4-chloro-3-fluorobenzotrifluoride. The electron-withdrawing trifluoromethyl group activates the aromatic ring, facilitating the displacement of the chlorine atom by a hydroxyl group.
Q2: What are the most critical parameters to control for maximizing yield?
The most critical parameters include reaction temperature, reaction time, the purity of the starting materials, and the exclusion of moisture. Overheating can lead to the formation of impurities, while insufficient heating can result in an incomplete reaction.
Q3: What are the expected major impurities in this synthesis?
Potential impurities include unreacted starting material (e.g., 4-chloro-3-fluorobenzotrifluoride), isomeric phenol byproducts, and potentially small amounts of di-hydroxylated species if the reaction conditions are too harsh.
Q4: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?
A combination of chromatographic and spectroscopic methods is recommended. Thin-Layer Chromatography (TLC) is useful for rapid reaction monitoring. For detailed analysis of purity and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and elucidation of any unknown impurities.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Temperature: Ensure the internal reaction temperature reaches and is maintained at the optimal level (typically in the range of 120-160°C for SNAr with hydroxide). Use a calibrated thermometer. - Extend Reaction Time: Monitor the reaction progress using TLC or GC-MS. If starting material is still present after the initial reaction time, extend the heating period in increments of 2-4 hours. - Base Strength/Concentration: Ensure the concentration of the hydroxide solution (e.g., NaOH or KOH) is correct. For challenging substrates, a stronger base or a higher concentration may be required. |
| Degradation of Starting Material or Product | - Check for Overheating: Localized overheating can cause decomposition. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. - Atmosphere Control: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially at high temperatures. |
| Poor Quality of Reagents | - Starting Material Purity: Verify the purity of the 4-chloro-3-fluorobenzotrifluoride using GC-MS or NMR. Impurities can inhibit the reaction. - Solvent Quality: Use anhydrous, high-purity solvents (e.g., DMSO, DMF) to prevent side reactions caused by water. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | - This is often a result of an incomplete reaction. Refer to the troubleshooting steps for "Incomplete Reaction" under Issue 1 . |
| Formation of Isomeric Byproducts | - Optimize Temperature: The regioselectivity of the nucleophilic attack can be temperature-dependent. Experiment with slightly lower reaction temperatures to favor the formation of the desired isomer. - Purification: Isomeric phenols can often be separated by column chromatography on silica gel. Careful selection of the eluent system is crucial. |
| Dark-Colored Reaction Mixture/Product | - Degradation: Dark coloration often indicates product or solvent degradation at high temperatures. Consider lowering the reaction temperature and ensuring the reaction is performed under an inert atmosphere. - Purification: Treatment with activated carbon during workup can sometimes remove colored impurities. Recrystallization or column chromatography are also effective purification methods. |
Experimental Protocols
Proposed Synthesis of this compound via SNAr
This protocol describes a general procedure for the synthesis of this compound from 4-chloro-3-fluorobenzotrifluoride.
Materials:
-
4-chloro-3-fluorobenzotrifluoride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate or Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-fluorobenzotrifluoride (1.0 eq.) in DMSO.
-
Addition of Base: Add powdered NaOH (1.5 - 2.0 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 140-150°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water.
-
Acidify the aqueous solution to pH ~2-3 with 2 M HCl.
-
Extract the product with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
| Parameter | Typical Range | Notes |
| Temperature | 120 - 160 °C | Higher temperatures may increase reaction rate but also risk byproduct formation. |
| Reaction Time | 8 - 24 hours | Monitor by TLC or GC-MS for completion. |
| Base (NaOH/KOH) | 1.5 - 2.5 equivalents | Excess base is required to drive the reaction to completion. |
| Typical Yield | 60 - 85% | Yield is highly dependent on reaction conditions and purity of starting materials. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
Technical Support Center: Suzuki Coupling of Fluorinated Phenols
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated phenols. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues encountered during the Suzuki coupling of activated fluorinated phenols, such as their tosylate, triflate, or other derivatives.
Q1: What are the primary side reactions I should be aware of when performing Suzuki coupling with fluorinated phenol derivatives?
A1: While the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, several side reactions can reduce the yield of your desired fluorinated biaryl product.[1] The most common competing pathways are:
-
Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your nucleophile without forming the product.[2][3][4] This is a frequent issue, especially with unstable boronic acids.[2]
-
Homocoupling: This reaction leads to the formation of a biaryl species from two molecules of the boronic acid (R-B(OH)₂) coupling with each other.[1][5] It is often promoted by the presence of oxygen or when using Pd(II) precatalysts that are inefficiently reduced to the active Pd(0) state.[6][7]
-
Dehalogenation/Deactivation: This involves the removal of the leaving group (e.g., Br, I, OTf) from your activated fluorinated phenol, which is then replaced by a hydrogen atom.[1][7] This consumes the electrophilic partner.
-
Defluorination: In some cases, particularly with highly fluorinated or activated systems, the C-F bond itself can be cleaved, leading to undesired byproducts.
Q2: My reaction has a low yield, and analysis shows my boronic acid is being consumed to form an arene byproduct. What is causing this and how can I fix it?
A2: This is a classic sign of protodeboronation.[2][4] This side reaction is highly dependent on the reaction conditions and the structure of the boronic acid.[2]
Common Causes & Solutions:
-
Presence of Water: Water acts as the proton source for this side reaction.[3] While some Suzuki couplings benefit from a small amount of water, excess water promotes protodeboronation.[3]
-
Solution: Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated 4Å molecular sieves to the reaction mixture.[3]
-
-
Inappropriate Base: Strong bases, especially hydroxides like NaOH or KOH, can accelerate base-catalyzed protodeboronation.[3]
-
High Temperature: Elevated temperatures can increase the rate of protodeboronation more than the desired coupling.[3][4]
-
Boronic Acid Instability: Some boronic acids, particularly heteroaryl variants, are inherently unstable.[7]
Q3: My main byproduct is a symmetrical biaryl derived from my boronic acid coupling partner. How do I suppress this homocoupling?
A3: The formation of a homocoupled product from your boronic acid is a common issue, often indicating a problem with the palladium catalyst's state or the reaction atmosphere.[1][7]
Common Causes & Solutions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote oxidative homocoupling.[5][6] The active Pd(0) catalyst can be oxidized to Pd(II), which can then participate in a homocoupling pathway.[6][7]
-
Inefficient Precatalyst Reduction: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced to Pd(0) to enter the main catalytic cycle.[7] If this reduction is slow or incomplete, the remaining Pd(II) can catalyze homocoupling.[7]
-
Electron-Deficient Boronic Acids: Some studies have shown that electron-deficient arylboronic acids can be more prone to homocoupling.[1][11]
Q4: How does the fluorine substitution on the phenol affect the reaction and potential side reactions?
A4: Fluorine atoms have strong electron-withdrawing effects, which can significantly influence the reactivity of the phenol derivative.
-
Increased Electrophilicity: The C-F bonds make the aryl ring more electron-deficient. This generally makes the C-X bond (where X is the leaving group like OTf or Br) more susceptible to oxidative addition by the palladium catalyst, which can be beneficial.
-
Potential for C-F Activation: While less common than C-Br or C-OTf activation, direct C-F bond activation can occur, especially with highly fluorinated systems, stronger reaction conditions, or specific nickel catalysts.[12] This can lead to complex product mixtures.
-
Altered Boronic Acid Reactivity: When using a fluorinated arylboronic acid, the electron-withdrawing fluorine atoms can impact the transmetalation step. Some studies suggest that the transmetalation of highly fluorinated arylboronates may proceed through a palladium-fluorido intermediate, especially when fluoride salts like CsF are used as the base.[13]
Data Presentation
Table 1: Troubleshooting Summary for Common Side Reactions
| Side Reaction | Primary Cause(s) | Key Troubleshooting Steps | Recommended Reagents/Conditions |
| Protodeboronation | Presence of water; Strong base; High temperature.[3][4] | 1. Ensure anhydrous conditions.2. Switch to a milder base.3. Lower reaction temperature.[3] | Solvents: Anhydrous Dioxane, THF, Toluene.Bases: K₃PO₄, K₂CO₃, Cs₂CO₃, CsF.[3][9]Additives: 4Å molecular sieves.[3] |
| Homocoupling | Oxygen contamination; Inefficient Pd(II) reduction.[6][7] | 1. Rigorously degas all solvents.2. Use an active Pd(0) source or robust precatalyst. | Atmosphere: Strict Ar or N₂.Catalysts: Pd(PPh₃)₄, Buchwald-type precatalysts.[3]Ligands: Bulky, electron-rich phosphines (e.g., SPhos).[1][11] |
| Dehalogenation | H-source (e.g., solvent, base); Inefficient reductive elimination. | 1. Change solvent or base.2. Use a ligand that promotes reductive elimination. | Ligands: Electron-rich and bulky ligands can accelerate the desired coupling over dehalogenation. |
Table 2: General Guidance on Reaction Parameter Selection
| Parameter | Recommended Choices for Fluorinated Phenol Derivatives | Rationale & Considerations |
| Phenol Activation | Tosylates (-OTs), Nonaflates (-ONf), Triflates (-OTf), Carbamates.[14][15] | The hydroxyl group is a poor leaving group and must be converted to a better one.[16] Tosylates and triflates are common. Nickel catalysts are often effective for coupling less reactive derivatives like carbamates.[14] |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3/G4).[10][17] | Palladacycles offer high stability and activity. Pd(0) sources like Pd(PPh₃)₄ avoid the need for an in situ reduction step.[7] |
| Ligand | Buchwald-type biarylphosphines (e.g., SPhos, XPhos), dppf.[3][11] | Bulky, electron-rich ligands generally accelerate oxidative addition and reductive elimination, improving yields for challenging substrates.[3][18] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF.[3][9] | The base activates the boronic acid for transmetalation.[19][20] Cs₂CO₃ is often effective due to its high solubility.[9] CsF can be particularly useful for fluorinated substrates.[13] |
| Solvent | Dioxane/H₂O, THF/H₂O, DMF, Toluene.[9][21][22] | Aprotic polar solvents, often with a small amount of water, are used to dissolve both organic substrates and the inorganic base.[9] The optimal system should be determined empirically. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Fluorinated Aryl Tosylate
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the fluorinated aryl tosylate (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the degassed solvent (e.g., Dioxane/H₂O, 10:1 v/v, to achieve a concentration of ~0.1 M).
-
Reaction: Place the sealed flask in a preheated oil bath at 80–100 °C and stir vigorously for 4–24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired fluorinated biphenyl product.
Protocol 2: Mitigating Protodeboronation with a Pinacol Boronic Ester (Bpin)
This procedure is adapted for substrates prone to protodeboronation.
-
Reaction Setup: In an oven-dried vial, combine the activated fluorinated phenol (1.0 equiv), the arylboronic acid pinacol ester (Ar-Bpin, 1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. Evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate at 90–110 °C and stir for 12–24 hours.
-
Workup & Purification: Follow steps 5-7 from Protocol 1.
Visualizations
// Main Cycle Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_complex [label="Ar¹-Pd(II)L₂-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_biaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#4285F4", fontcolor="#FFFFFF"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Reagents and Products ar1x [label="Ar¹-X\n(Fluorinated Phenol Deriv.)", shape=box, style="filled, rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; boron [label="Ar²-B(OR)₂", shape=box, style="filled, rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base", shape=box, style="filled, rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar¹-Ar²\n(Product)", shape=box, style="filled, rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reaction Nodes node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; proto [label="Protodeboronation\n(Ar²-H)"]; homo [label="Homocoupling\n(Ar²-Ar²)"]; dehalo [label="Dehalogenation\n(Ar¹-H)"];
// Edges for Main Cycle pd0 -> ox_add [dir=back]; ar1x -> ox_add; ox_add -> pd2_complex; pd2_complex -> transmetal; boron -> transmetal; base -> transmetal [style=dashed]; transmetal -> pd2_biaryl; pd2_biaryl -> red_elim; red_elim -> product; red_elim -> pd0;
// Edges for Side Reactions boron -> proto [style=dashed, color="#5F6368", label=" H₂O, Base"]; boron -> homo [style=dashed, color="#5F6368", label=" O₂, Pd(II)"]; pd2_complex -> dehalo [style=dashed, color="#5F6368", label=" H-Source"];
// Invisible nodes for layout {rank=same; ar1x; proto;} {rank=same; pd0; dehalo;} {rank=same; boron; base; homo;} } . Caption: The Suzuki-Miyaura catalytic cycle and points where major side reactions occur.
// Nodes start [label="Start Reaction", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor Reaction\n(TLC, LC-MS)"]; complete [label="Reaction Complete?", shape=Mdiamond, style=solid, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Workup & Purify", shape=box, style="filled, rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
troubleshoot [label="Troubleshoot", shape=Mdiamond, style=solid, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Starting Materials Consumed?"]; check_proto [label="Protodeboronation Product (Ar-H) Seen?"]; check_homo [label="Homocoupling Product (Ar-Ar) Seen?"];
sol_proto [label="Optimize for Protodeboronation:\n- Anhydrous Conditions\n- Milder Base\n- Use Boronic Ester", shape=box, style="filled, rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_homo [label="Optimize for Homocoupling:\n- Degas Solvents Rigorously\n- Use Active Pd(0) Catalyst", shape=box, style="filled, rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_general [label="General Optimization:\n- Screen Ligands/Solvents\n- Adjust Temperature", shape=box, style="filled, rounded", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> monitor; monitor -> complete; complete -> workup [label="Yes"]; complete -> troubleshoot [label="No"];
troubleshoot -> check_sm; check_sm -> check_proto [label="Yes"]; check_sm -> sol_general [label="No"];
check_proto -> sol_proto [label="Yes"]; check_proto -> check_homo [label="No"];
check_homo -> sol_homo [label="Yes"]; check_homo -> sol_general [label="No"]; } . Caption: A general workflow for monitoring and troubleshooting a Suzuki coupling reaction.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
- 14. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. reddit.com [reddit.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 22. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-(trifluoromethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-(trifluoromethyl)phenol. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method for synthesizing this compound is through a two-step process involving the diazotization of 4-fluoro-3-aminobenzotrifluoride, followed by the hydrolysis of the resulting diazonium salt. This approach is a variation of the Sandmeyer reaction, which is widely used for the synthesis of phenols from aryl amines.
Q2: What are the critical parameters to control during the diazotization step?
The diazotization reaction is highly sensitive to temperature. It is crucial to maintain a low temperature, typically between 0-5 °C, to ensure the stability of the diazonium salt intermediate.[1] Premature decomposition of the diazonium salt is a common cause of low yields in Sandmeyer-type reactions.[2] The reaction is typically carried out in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid, with the in-situ generation of nitrous acid from sodium nitrite.
Q3: What conditions are recommended for the hydrolysis of the diazonium salt?
The hydrolysis of the diazonium salt to the desired phenol can be achieved by heating the aqueous solution of the diazonium salt. A Japanese patent for a similar compound, 4-fluoro-3-trifluoromethylphenol, suggests dripping the diazonium salt solution into a heated mixture of an aqueous copper sulfate solution and a water-insoluble solvent like toluene, xylene, or chlorobenzene at a temperature of 75-85 °C.[3] This method can be adapted for the synthesis of this compound.
Q4: What are the potential side reactions or impurities I should be aware of?
During the synthesis of substituted phenols via the Sandmeyer reaction, several side reactions can occur, leading to the formation of impurities. These can include:
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Azo coupling: The diazonium salt can react with the starting aniline or the product phenol to form colored azo compounds.
-
Reduction of the diazonium group: This can lead to the formation of 1-fluoro-3-(trifluoromethyl)benzene.
-
Formation of biaryl compounds: This is another possible side reaction that can reduce the yield of the desired product.[2]
-
Tar formation: Overheating or prolonged reaction times during hydrolysis can lead to the formation of tar-like substances, which can complicate purification. A patented process for a similar molecule suggests that controlling the addition rate of the diazonium salt and using steam distillation can mitigate tar formation.[4]
Q5: What are the recommended methods for purifying the final product?
The crude product can be purified using standard laboratory techniques. After the reaction, the organic layer should be separated, washed, and dried. Further purification can be achieved by:
-
Distillation: Given that this compound is a liquid with a boiling point of 146 °C, distillation can be an effective purification method.
-
Column chromatography: This technique can be used to separate the desired product from non-volatile impurities and colored byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete diazotization of 4-fluoro-3-aminobenzotrifluoride. | Ensure the reaction temperature is maintained between 0-5 °C. Use a sufficient excess of nitrous acid (generated from sodium nitrite and a strong acid). Monitor the completion of the reaction using a starch-iodide paper test for excess nitrous acid. |
| Premature decomposition of the diazonium salt. | Keep the diazonium salt solution cold (0-5 °C) at all times before and during the hydrolysis step. Proceed with the hydrolysis step immediately after the diazotization is complete. | |
| Suboptimal hydrolysis conditions. | Optimize the hydrolysis temperature. A range of 75-85 °C in the presence of a copper sulfate solution is a good starting point.[3] Consider the rate of addition of the diazonium salt to the hot hydrolysis mixture to control the reaction rate and minimize side reactions. | |
| Dark-colored or Tarry Product | Formation of azo compounds or other polymeric byproducts. | Maintain a low temperature during diazotization to prevent coupling reactions. During hydrolysis, ensure efficient stirring and consider using a two-phase system (e.g., water and toluene) to extract the product as it forms, minimizing its exposure to the reactive diazonium salt.[3] |
| Decomposition at high temperatures. | Avoid excessive heating during the hydrolysis and subsequent work-up. If distillation is used for purification, perform it under reduced pressure to lower the boiling point and prevent thermal degradation. | |
| Presence of Starting Material in the Final Product | Incomplete diazotization. | Re-evaluate the stoichiometry of the reagents in the diazotization step. Ensure that the 4-fluoro-3-aminobenzotrifluoride is fully dissolved or suspended in the acidic medium before the addition of sodium nitrite. |
| Difficult Purification | Presence of multiple byproducts with similar polarities. | Optimize the reaction conditions to minimize side product formation. For purification, a combination of techniques might be necessary. Consider an initial acid-base extraction to remove any acidic or basic impurities, followed by column chromatography with a carefully selected solvent system. |
Experimental Protocols
Synthesis of this compound via Diazotization and Hydrolysis
This protocol is adapted from a procedure for a structurally similar compound and should be optimized for the specific synthesis of this compound.[3]
Step 1: Diazotization of 4-Fluoro-3-aminobenzotrifluoride
-
In a reaction vessel, prepare a solution of sulfuric acid in water. A molar ratio of 4.5-6.5 moles of sulfuric acid per mole of the aniline is recommended.[3]
-
Cool the acidic solution to 0-5 °C in an ice-salt bath.
-
Slowly add 4-fluoro-3-aminobenzotrifluoride (1 mole) to the cold acid solution with vigorous stirring.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the aniline suspension while maintaining the temperature at or below 10 °C. The reaction time is typically 0.5-3 hours.[3]
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.
Step 2: Hydrolysis of the Diazonium Salt
-
In a separate flask, prepare a mixture of an aqueous copper sulfate solution and a water-insoluble organic solvent (e.g., toluene, xylene, or chlorobenzene). The recommended amount of solvent is 3-10 parts by weight per 1 part of the starting aniline.[3]
-
Heat this mixture to 75-85 °C with stirring.[3]
-
Slowly add the cold diazonium salt solution from Step 1 to the hot hydrolysis mixture.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified period to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of a Related Fluorinated Phenol
| Parameter | Value | Reference |
| Starting Material | 4-fluoro-3-trifluoromethylaniline | [3] |
| Molar Ratio of Sulfuric Acid | 4.5 - 6.5 | [3] |
| Diazotization Temperature | ≤ 10 °C | [3] |
| Diazotization Time | 0.5 - 3 hours | [3] |
| Hydrolysis Temperature | 75 - 85 °C | [3] |
| Hydrolysis Solvent | Toluene/Aqueous CuSO₄ | [3] |
| Reported Yield | 60.8% | [3] |
Signaling Pathways and Experimental Workflows
Caption: Logical workflow for the synthesis and optimization of this compound.
References
Preventing degradation of 2-Fluoro-5-(trifluoromethyl)phenol during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(trifluoromethyl)phenol. The information is designed to help anticipate and resolve common issues related to the stability and degradation of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound?
A1: this compound is susceptible to degradation under several conditions:
-
Aqueous Defluorination: Under neutral to basic aqueous conditions, the trifluoromethyl group can undergo hydrolysis, leading to the formation of a carboxylic acid at that position. This process is often pH-dependent.
-
Photodegradation: Exposure to UV light can induce decomposition. The rate and products of photodegradation can be influenced by pH and the presence of other substances.
-
Oxidative Degradation: Strong oxidizing agents can lead to decomposition of the phenol ring and potential side reactions.
-
High Temperatures: While relatively stable, prolonged exposure to high temperatures can cause decomposition, especially in the presence of other reactive species.
Q2: How do the fluoro and trifluoromethyl substituents affect the reactivity of the phenol?
A2: Both the fluorine and trifluoromethyl groups are strongly electron-withdrawing. This has several effects:
-
Increased Acidity: The phenolic proton is more acidic compared to phenol itself, making deprotonation with weaker bases feasible.
-
Modified Aromatic Reactivity: The electron-withdrawing nature of these groups deactivates the aromatic ring towards electrophilic substitution. However, they can direct incoming electrophiles to specific positions.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring can make it more susceptible to nucleophilic aromatic substitution under certain conditions, potentially leading to displacement of the fluorine atom.
Q3: When is it necessary to protect the hydroxyl group of this compound?
A3: Protection of the phenolic hydroxyl group is recommended under the following conditions:
-
Strongly Basic Conditions: To prevent deprotonation and subsequent side reactions of the resulting phenoxide.
-
Reactions with Electrophiles: To avoid O-alkylation, O-acylation, or other reactions at the hydroxyl group when reaction at another site is desired.
-
Palladium-Catalyzed Cross-Coupling Reactions: To prevent interference with the catalytic cycle, as the free phenol can coordinate to the metal center.
Troubleshooting Guides for Common Reactions
Williamson Ether Synthesis
Problem: Low yield of the desired ether product and formation of byproducts.
| Potential Cause | Troubleshooting Solution |
| Incomplete Deprotonation | Due to the increased acidity from the electron-withdrawing groups, weaker bases like K₂CO₃ or Cs₂CO₃ are often sufficient. However, for complete and rapid deprotonation, a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF can be used. |
| Side Reaction: C-Alkylation | The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring, although O-alkylation is generally favored. Using polar aprotic solvents (e.g., DMF, DMSO) can help to favor O-alkylation. |
| Degradation of Starting Material | Prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. |
| Reaction with Trifluoromethyl Group | Strong bases at elevated temperatures can potentially lead to the degradation of the trifluoromethyl group. Use the mildest base and lowest temperature that allows the reaction to proceed at a reasonable rate. |
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Deprotonation: Dissolve this compound (1.0 eq.) in a dry aprotic solvent (e.g., DMF or THF) under an inert atmosphere (N₂ or Ar). Add a suitable base (e.g., K₂CO₃ (1.5 eq.) or NaH (1.1 eq.)) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC). Typical reaction temperatures range from room temperature to 80 °C.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting Williamson Ether Synthesis
Caption: Troubleshooting workflow for Williamson ether synthesis.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Problem: Low or no product formation, catalyst deactivation, or defluorination.
| Potential Cause | Troubleshooting Solution |
| Catalyst Inhibition/Deactivation | The free phenolic hydroxyl group can coordinate to the palladium center, inhibiting catalysis. It is highly recommended to protect the hydroxyl group as a methyl ether, benzyl ether, or silyl ether before attempting the coupling reaction. Alternatively, converting the phenol to a triflate or nonaflate can make it a suitable coupling partner. |
| Decomposition of the Starting Material | Strong bases used in these coupling reactions (e.g., KOtBu, K₃PO₄) can promote the degradation of the trifluoromethyl group, especially at elevated temperatures. Use milder bases (e.g., Cs₂CO₃, K₂CO₃) and the lowest possible reaction temperature. |
| Side Reaction: Protodefluorination | Under certain conditions, particularly with strong bases and in the presence of a proton source, the fluorine atom on the ring can be replaced by hydrogen. Ensure anhydrous reaction conditions and consider using a non-protic solvent. |
| Poor Reactivity of the Aryl Fluoride | The C-F bond is generally strong and less reactive in oxidative addition to palladium compared to C-Br or C-I bonds. For Suzuki or Sonogashira couplings, it is more practical to convert the phenol to a triflate or to use a different starting material where a bromine or iodine is present on the ring. |
Experimental Protocol: Protection of the Hydroxyl Group as a Methyl Ether
-
Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Methylation: Add methyl iodide (CH₃I, 1.5 eq.) or dimethyl sulfate ((CH₃)₂SO₄, 1.5 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl ether, which can be purified by column chromatography if necessary.
Signaling Pathway: General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Electrophilic Aromatic Substitution
Problem: Poor regioselectivity or low reactivity.
| Potential Cause | Troubleshooting Solution |
| Ring Deactivation | The strong electron-withdrawing effects of the fluorine and trifluoromethyl groups deactivate the ring towards electrophilic attack, requiring harsh reaction conditions (e.g., strong acids, high temperatures). This can lead to degradation. |
| Directing Effects | The hydroxyl group is a strong ortho-, para-director. The fluorine atom is also an ortho-, para-director, while the trifluoromethyl group is a meta-director. The regioselectivity will be a complex interplay of these directing effects. The positions ortho and para to the hydroxyl group are the most likely sites of substitution. Due to steric hindrance from the fluorine atom, substitution at the position para to the hydroxyl group may be favored. |
| Degradation under Strong Acidic Conditions | Strong acids like triflic acid can cause protolytic defluorination of the trifluoromethyl group at elevated temperatures. Use the mildest possible acidic conditions and monitor the reaction carefully. |
Quantitative Data Summary
| Compound | Condition | pH | Rate Constant (k) | Half-life (t½) |
| 2-(Trifluoromethyl)phenol | Photolysis | 5 | 3.52 h⁻¹ | 0.20 h |
| 2-(Trifluoromethyl)phenol | Photolysis | 7 | 26.4 h⁻¹ | 0.026 h |
| 2-(Trifluoromethyl)phenol | Photolysis | 10 | 334.1 h⁻¹ | 0.002 h |
| 2-(Trifluoromethyl)phenol | Aqueous Hydrolysis | 6.2 | No degradation observed | - |
| 2-(Trifluoromethyl)phenol | Aqueous Hydrolysis | 7-10.8 | Degradation observed | - |
| 3-Trifluoromethyl-4-nitrophenol | Photolysis (365 nm) | 7 | - | 91.7 h |
| 3-Trifluoromethyl-4-nitrophenol | Photolysis (365 nm) | 9 | - | 22 h |
Data for 2-(Trifluoromethyl)phenol is from a study on its photochemical degradation. Data for 3-Trifluoromethyl-4-nitrophenol is from a study on its aqueous photolysis.
Concluding Remarks
The stability of this compound is highly dependent on the reaction conditions. The presence of both fluoro and trifluoromethyl substituents significantly influences its reactivity and susceptibility to degradation. Careful consideration of pH, temperature, choice of reagents, and the potential need for protecting groups is crucial for successful synthetic outcomes. When encountering difficulties, a systematic approach to troubleshooting, as outlined in this guide, can help identify and resolve the underlying issues.
Technical Support Center: A Troubleshooting Guide for Reactions with 2-Fluoro-5-(trifluoromethyl)phenol
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical syntheses involving this versatile fluorinated building block. The following frequently asked questions (FAQs) and troubleshooting guides provide targeted advice to help you optimize your reactions and overcome common hurdles.
Understanding the Reactivity of this compound
This compound is a unique aromatic compound characterized by the presence of two electron-withdrawing groups: a fluorine atom and a trifluoromethyl group. These substituents significantly influence the reactivity of the phenolic hydroxyl group and the aromatic ring.
The electron-withdrawing nature of the fluoro and trifluoromethyl groups increases the acidity of the phenolic proton compared to phenol itself. This heightened acidity facilitates the deprotonation to form the corresponding phenoxide, which is a key step in many reactions. However, the electron-withdrawing effects also decrease the nucleophilicity of the resulting phenoxide, which can lead to slower reaction rates or incomplete conversions in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Williamson ether synthesis with this compound incomplete?
A1: Incomplete Williamson ether synthesis is a common issue when working with electron-deficient phenols like this compound. The reduced nucleophilicity of the phenoxide is a primary contributor. To address this, consider the following:
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Choice of Base: A strong base is required for complete deprotonation. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) often ensure the complete formation of the phenoxide. However, with very strong bases, competing side reactions may occur.
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Solvent: Polar aprotic solvents such as DMF or DMSO can enhance the rate of Sₙ2 reactions by solvating the cation of the base and leaving the "naked" phenoxide as a more potent nucleophile.
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Leaving Group: Employing a good leaving group on your alkylating agent, such as iodide or triflate, will accelerate the reaction.
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Temperature: Increasing the reaction temperature can improve the reaction rate, but it may also promote side reactions like elimination, especially with secondary or tertiary alkyl halides.
Q2: I am observing low yields in the Mitsunobu reaction with this compound. What could be the cause?
A2: The Mitsunobu reaction relies on the acidity of the nucleophile. While this compound is more acidic than simple phenols, other factors can lead to low yields:
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Steric Hindrance: Both the phenol and the alcohol coupling partner can be sterically demanding, hindering the formation of the key intermediates.
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Reagent Quality: Ensure that the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are of high purity and handled under anhydrous conditions, as they are sensitive to moisture.
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Order of Addition: The order of reagent addition can be critical. Typically, the phenol, alcohol, and PPh₃ are mixed before the dropwise addition of DEAD or DIAD at a low temperature (e.g., 0 °C).[1]
Q3: My Buchwald-Hartwig amination of a 2-Fluoro-5-(trifluoromethyl)phenyl derivative is not proceeding to completion. What should I check?
A3: The success of a Buchwald-Hartwig amination depends on a delicate balance of the catalyst system and reaction conditions. For electron-deficient aryl halides or triflates derived from this compound, consider the following:
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Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as XPhos or SPhos are often effective for coupling with electron-poor aryl chlorides.
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Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
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Catalyst Deactivation: The catalyst can be sensitive to impurities or side reactions. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Q4: How can I minimize side reactions during the Suzuki coupling of 2-Fluoro-5-(trifluoromethyl)phenyl triflate?
A4: A common side reaction in Suzuki couplings with aryl triflates is the hydrolysis of the triflate group back to the phenol. To mitigate this:
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Anhydrous Conditions: Rigorously exclude water from the reaction mixture. Use anhydrous solvents and reagents.
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Base Choice: A milder base such as potassium phosphate (K₃PO₄) can sometimes be effective and may reduce the rate of hydrolysis compared to stronger bases.[2]
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Reaction Time and Temperature: Use a highly active palladium catalyst that allows the reaction to proceed at a lower temperature and for a shorter duration, minimizing the time for the triflate to hydrolyze.[3]
Troubleshooting Guides for Incomplete Reactions
Williamson Ether Synthesis
Problem: Low or no yield of the desired ether product.
Below is a troubleshooting workflow for the Williamson ether synthesis.
References
Identification of impurities in 2-Fluoro-5-(trifluoromethyl)phenol synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to impurities in the synthesis of 2-Fluoro-5-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities I should be aware of during the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:
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Unreacted Starting Materials: Residual amounts of the initial reactants.
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Isomeric Byproducts: Formation of other isomers of fluoro-(trifluoromethyl)phenol due to non-regioselective reactions.
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Over-reaction Products: Products resulting from further reaction of the desired product.
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Side-reaction Products: Impurities arising from competing reaction pathways.
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Reagents and Solvents: Residual solvents, catalysts, or other reagents used during the synthesis and workup.[1][2]
Q2: My reaction yield is low. What are the potential causes and how can I optimize it?
A2: Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.
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Suboptimal Reagent Stoichiometry: The ratio of reactants may not be ideal. A titration of key reagents can help determine the optimal stoichiometry.
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Catalyst Deactivation: If a catalyst is used, it may have lost its activity. Consider using a fresh batch or a different catalyst.
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Product Degradation: The desired product might be unstable under the reaction or workup conditions.
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Mechanical Losses: Product may be lost during transfer, extraction, or purification steps.
Q3: I am observing unexpected peaks in my HPLC/GC-MS analysis. How can I identify these unknown impurities?
A3: A combination of analytical techniques is often necessary for unambiguous identification of unknown impurities:[1][3]
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Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the impurity, which helps in proposing a molecular formula and structure. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for detailed structural elucidation of isolated impurities.[1] 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish connectivity within the molecule.
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Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These hyphenated techniques are crucial for separating impurities and obtaining their mass spectra simultaneously.[1][3]
Q4: How can I minimize the formation of isomeric impurities?
A4: The formation of isomers is often governed by the regioselectivity of the reaction. To minimize isomeric impurities:
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Choice of Starting Materials and Reagents: Select starting materials and reagents that favor the desired regiochemistry.
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Reaction Conditions: Temperature, pressure, and solvent can significantly influence the isomeric ratio. A design of experiments (DoE) approach can be useful to find the optimal conditions.
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Catalyst Selection: The choice of catalyst can have a profound impact on the regioselectivity of the reaction.
Troubleshooting Guides
Issue 1: Presence of Starting Materials in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Extend reaction time or increase temperature. Monitor reaction progress by TLC or HPLC. |
| Insufficient reagent | Increase the equivalents of the limiting reagent. |
| Poor mixing | Ensure efficient stirring, especially for heterogeneous reactions. |
Issue 2: Formation of Colored Impurities
| Potential Cause | Troubleshooting Step |
| Oxidation of the phenol | Purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon). Use degassed solvents. |
| Side reactions at elevated temperatures | Lower the reaction temperature. |
| Contaminated reagents | Use high-purity starting materials and reagents. |
Data Presentation
Table 1: Illustrative HPLC Purity Analysis of a Crude this compound Sample
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 2.1 | Starting Material 1 |
| 2 | 4.8 | 1.5 | Isomeric Impurity |
| 3 | 6.2 | 95.5 | This compound |
| 4 | 7.1 | 0.9 | Unknown Impurity |
Table 2: Illustrative GC-MS Analysis of Volatile Impurities
| Retention Time (min) | Compound | Area (%) |
| 2.1 | Dichloromethane (Solvent) | 0.5 |
| 3.8 | Toluene (Solvent) | 0.2 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase:
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
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25-30 min: 90% B
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30-31 min: 90% to 30% B
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31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
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Detection: UV at 254 nm.[1]
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Injection Volume: 10 µL.[1]
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Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
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Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
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Oven Program:
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Initial temperature: 50 °C, hold for 2 min.
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Ramp: 10 °C/min to 280 °C.
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Hold at 280 °C for 10 min.[1]
-
-
Injector Temperature: 250 °C.[1]
-
Injection Mode: Split (20:1).[1]
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Injection Volume: 1 µL.[1]
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MS Transfer Line Temperature: 280 °C.[1]
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Ion Source Temperature: 230 °C.[1]
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Mass Range: 40-500 amu.[1]
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Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
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Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1]
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¹H NMR: Acquire at a frequency of 400 MHz or higher to observe chemical shifts, integration, and coupling constants.[1]
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¹³C NMR: Acquire with proton decoupling to observe the number and chemical shifts of carbon signals.[1]
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¹⁹F NMR: Crucial for confirming the fluorine-containing structures.
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2D NMR (COSY, HSQC, HMBC): Utilize these experiments to establish connectivity between protons and carbons for unambiguous structure determination of unknown impurities.[1]
Visualizations
Caption: Workflow for impurity identification in this compound synthesis.
Caption: Logical troubleshooting guide for synthesis and purification issues.
References
Technical Support Center: Enhancing Regioselectivity in Reactions with Substituted Phenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the regioselectivity of reactions involving substituted phenols.
Frequently Asked Questions (FAQs)
Q1: Why do substituted phenols predominantly yield ortho and para products in electrophilic aromatic substitution?
The hydroxyl (-OH) group of a phenol is a strong activating group and an ortho, para-director. This is due to the resonance effect, where the lone pair of electrons on the oxygen atom is delocalized into the benzene ring, increasing the electron density at the ortho and para positions.[1][2] This increased nucleophilicity at these positions makes them more susceptible to attack by electrophiles.[1][3]
Q2: How can I favor para substitution over ortho substitution?
Several factors can be manipulated to favor para substitution:
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Steric Hindrance: Employing bulky reagents or catalysts can sterically hinder the more crowded ortho positions, thus favoring attack at the less hindered para position.[4] Similarly, if the phenol itself has a large substituent at a position adjacent to the hydroxyl group, the para position will be favored.[5]
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Temperature: In some reactions, such as the sulfonation of phenol, higher temperatures (around 100°C) favor the formation of the thermodynamically more stable para isomer, while lower temperatures favor the ortho isomer.[6]
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Protecting Groups: Converting the phenolic hydroxyl group into a bulky ether, like a triisopropylsilyl (TIPS) ether, can block the ortho positions, directing substitution to the para position.[4] The protecting group can be subsequently removed to regenerate the phenol.[4]
Q3: What is the difference between C-alkylation and O-alkylation of phenols, and how can I control the outcome?
Phenolate anions, formed by deprotonating phenols, are ambident nucleophiles, meaning they can be attacked by electrophiles at either the oxygen atom (O-alkylation) to form an ether, or at a ring carbon atom (ortho or para, C-alkylation) to form an alkylated phenol.[4] The regioselectivity between O- and C-alkylation is primarily controlled by the choice of solvent.[4]
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O-Alkylation (Kinetic Product): Favored in polar aprotic solvents like DMF or acetone. In these solvents, the oxygen anion is poorly solvated and highly reactive, leading to a rapid SN2 reaction.[4]
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C-Alkylation (Thermodynamic Product): Favored in protic solvents like water or ethanol. These solvents solvate the phenolate oxygen through hydrogen bonding, making it less available for reaction and allowing the less-reactive carbon of the ring to act as the nucleophile.[4]
Troubleshooting Guides
Problem 1: My reaction yields a mixture of ortho and para isomers, and I need higher selectivity for one.
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Possible Cause: The electronic activation of both ortho and para positions by the hydroxyl group is comparable, leading to a mixture of products.[7]
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Solutions:
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Modify Steric Environment: Introduce a bulky protecting group on the phenol to sterically block the ortho positions, thereby favoring the para product.[4] Alternatively, use a bulkier electrophile or catalyst.
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Adjust Reaction Temperature: For certain reactions like sulfonation, temperature can significantly influence the product ratio.[6] Experiment with a range of temperatures to optimize for the desired isomer.
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Change the Solvent: The polarity of the solvent can influence the transition state energies for ortho and para attack. A systematic solvent screen may reveal conditions that favor one isomer.
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Problem 2: I am getting the O-alkylated ether instead of the desired C-alkylated phenol.
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Possible Cause: The reaction conditions favor the kinetically controlled O-alkylation product.[4] This is common in polar aprotic solvents.[4]
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Solutions:
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Change the Solvent: Switch from a polar aprotic solvent (like DMF) to a polar protic solvent (like water or trifluoroethanol).[4] The protic solvent will solvate the phenolate oxygen, favoring C-alkylation.[4]
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Use a Different Counter-ion: The choice of base can influence the reactivity of the phenolate. Using a larger, "softer" counter-ion can sometimes favor C-alkylation.[4]
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Consider a Rearrangement Reaction: If O-alkylation is difficult to avoid, consider a reaction that rearranges the O-alkylated product to the C-alkylated one, such as the Claisen rearrangement for allyl phenyl ethers.[4]
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Problem 3: My reaction is resulting in polysubstitution.
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Possible Cause: The hydroxyl group is a very strong activating group, making the phenol ring highly reactive and prone to multiple substitutions.[6]
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Solutions:
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Milder Reaction Conditions: Use less reactive reagents or lower the reaction temperature. For instance, in bromination, using one equivalent of Br₂ at temperatures below 5 °C can lead to monobromination at the para position.
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Use a Protecting Group: Temporarily converting the hydroxyl group to a less activating group, such as an ester, can moderate the reactivity of the ring and prevent polysubstitution. The protecting group can be removed after the desired substitution has occurred.
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Data Presentation
Table 1: Solvent Effects on O- vs. C-Alkylation of Phenolate
| Solvent Type | Predominant Product | Rationale |
| Polar Aprotic (e.g., DMF, Acetone) | O-Alkylation (Ether) | Poor solvation of the oxygen anion leads to a highly reactive nucleophile, favoring the kinetic product.[4] |
| Polar Protic (e.g., Water, Ethanol) | C-Alkylation (Alkylated Phenol) | Hydrogen bonding solvates and shields the oxygen anion, making the carbon of the ring the more available nucleophile, favoring the thermodynamic product.[4] |
Table 2: Temperature Effects on the Sulfonation of Phenol
| Temperature | Major Product |
| Low (~25°C) | ortho-hydroxybenzenesulfonic acid |
| High (~100°C) | para-hydroxybenzenesulfonic acid |
Experimental Protocols
Protocol 1: Selective para-Bromination of Phenol
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Materials: Phenol, Bromine (Br₂), Carbon disulfide (CS₂), 5% Sodium bisulfite solution, Dichloromethane (CH₂Cl₂), Anhydrous magnesium sulfate (MgSO₄).
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Procedure:
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Dissolve phenol (1.0 eq) in carbon disulfide.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of bromine (1.0 eq) in carbon disulfide dropwise to the cooled phenol solution with constant stirring.
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Maintain the temperature below 5 °C throughout the addition.
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After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
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Quench the reaction by adding cold 5% sodium bisulfite solution to destroy any unreacted bromine.
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Separate the organic layer and wash it with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain p-bromophenol.
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Protocol 2: Selective O-Methylation of 4-Nitrophenol
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Materials: 4-Nitrophenol, Potassium carbonate (K₂CO₃), Methyl iodide (CH₃I), N,N-Dimethylformamide (DMF), Diethyl ether, Water.
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Procedure:
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To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 15 minutes.
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Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
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Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.
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Upon completion, pour the reaction mixture into ice-cold water.
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Extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and evaporate the solvent to yield 4-nitroanisole.
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Visualizations
Caption: Decision workflow for controlling regioselectivity.
Caption: O- vs. C-Alkylation pathway based on solvent choice.
References
Technical Support Center: Efficient Cross-Coupling with 2-Fluoro-5-(trifluoromethyl)phenol
Welcome to the Technical Support Center for catalyst selection and optimization for cross-coupling reactions involving 2-Fluoro-5-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Can I directly use this compound in palladium-catalyzed cross-coupling reactions?
A1: Direct cross-coupling of phenols is challenging due to the high strength of the C-O bond. It is highly recommended to first activate the phenol by converting the hydroxyl group into a better leaving group, such as a triflate (-OTf), nonaflate (-ONf), or tosylate (-OTs). This activation significantly enhances the reactivity of the substrate in common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Q2: What are the most common cross-coupling reactions performed with activated this compound?
A2: The most common and effective cross-coupling reactions for aryl sulfonates derived from this compound are:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
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Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.
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Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
Q3: Which palladium catalysts and ligands are generally most effective for this type of substrate?
A3: For electron-deficient and potentially sterically hindered substrates like activated this compound, catalyst systems employing bulky, electron-rich phosphine ligands are typically the most successful. Commonly used systems include palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ paired with ligands such as SPhos, XPhos, or RuPhos. The choice of ligand is crucial and often needs to be screened for optimal results.
Q4: What are the key reaction parameters to consider for optimizing the yield?
A4: The critical parameters for optimization include:
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Catalyst and Ligand Choice: As mentioned, bulky phosphine ligands are often preferred.
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Base: The choice of base is crucial and depends on the specific reaction. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.
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Solvent: Anhydrous and degassed solvents such as toluene, dioxane, or THF are commonly used. For Suzuki reactions, a co-solvent of water is often necessary.
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Temperature: Reactions are typically run at elevated temperatures, often between 80-120 °C.
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Reaction Time: Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Activation of Phenol | Ensure complete conversion of the phenol to its sulfonate ester. Purify the activated substrate before use. |
| Inactive Catalyst | Use a fresh source of palladium precursor and ligand. Consider using a pre-formed catalyst for more consistent results. Ensure rigorous exclusion of oxygen from the reaction. |
| Suboptimal Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). |
| Ineffective Base | Ensure the base is anhydrous and finely powdered for better solubility and reactivity. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). |
| Inappropriate Solvent | Use strictly anhydrous and degassed solvents. For Suzuki couplings, ensure the optimal ratio of organic solvent to water. |
| Low Reaction Temperature | Incrementally increase the reaction temperature, monitoring for potential decomposition. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen. | Thoroughly degas all solvents and the reaction vessel. Maintain a positive pressure of inert gas (Ar or N₂). |
| Protodeboronation of Boronic Acid (Suzuki) | Unstable boronic acid, prolonged reaction time, or harsh basic conditions. | Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester). Optimize reaction time and consider a milder base. |
| Hydrolysis of Aryl Sulfonate | Presence of water and strong base. | Use anhydrous conditions where possible. For reactions requiring water, carefully control the amount and consider a weaker base. |
| Glaser Coupling (Sonogashira) | Presence of oxygen leading to homocoupling of the alkyne. | Rigorously degas the reaction mixture and maintain an inert atmosphere. |
| Dehalogenation/Desulfonylation | Reductive side reaction. | Ensure high purity of reagents and solvents. Optimize catalyst and ligand choice. |
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Activated this compound
| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 75-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 90-110 | 80-98 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | THF/H₂O | 80-100 | 70-90 |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Activated this compound
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 90-110 | 70-90 |
| Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 80-100 | 75-95 |
| [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | K₃PO₄ | Toluene | 100-120 | 65-85 |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling of Activated this compound
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | 50-70 | 60-85 |
| Pd(OAc)₂ | SPhos | - (Copper-free) | Cs₂CO₃ | Dioxane | 80-100 | 70-90 |
| Pd₂(dba)₃ | XPhos | CuI | DIPA | Toluene | 60-80 | 75-95 |
Experimental Protocols
Note: The following protocols are representative examples and may require optimization for your specific substrates and laboratory conditions. It is crucial to perform these reactions under an inert atmosphere (Argon or Nitrogen) using anhydrous and degassed solvents.
Protocol 1: Suzuki-Miyaura Coupling
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In-situ Activation of Phenol: To a solution of this compound (1.0 equiv) and a base such as triethylamine (1.5 equiv) in an anhydrous solvent like dichloromethane, add nonafluorobutanesulfonyl fluoride (1.2 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS. The crude aryl nonaflate can often be used directly in the next step after removal of the solvent.
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Coupling Reaction: To a dried Schlenk flask, add the aryl nonaflate (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
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Reagent Addition: Add the base (e.g., K₃PO₄, 2-3 equiv) and the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Protocol 2: Buchwald-Hartwig Amination
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Activation of Phenol: Prepare the aryl triflate or nonaflate of this compound as described in Protocol 1.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl sulfonate (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv) to a Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Protocol 3: Sonogashira Coupling
-
Activation of Phenol: Prepare the aryl triflate or nonaflate of this compound as described in Protocol 1.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl sulfonate (1.0 equiv), the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-2 mol%).
-
Reagent Addition: Add the degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2-1.5 equiv) and the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Reaction: Heat the mixture to 50-80 °C and stir vigorously.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for low-yield reactions.
Managing exothermic reactions in the synthesis of fluorinated compounds
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals safely and effectively manage exothermic reactions during the synthesis of fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: Why are fluorination reactions often highly exothermic?
A1: The fluorination of organic compounds is frequently highly exothermic due to the thermodynamics of bond formation. The process involves breaking relatively weaker bonds (like C-O or C-H) and forming a very strong carbon-fluorine (C-F) bond, which has a bond energy of approximately 485 kJ/mol.[1] This significant release of energy upon forming the C-F bond results in a large negative enthalpy of reaction (ΔH), leading to a rapid increase in temperature and pressure that can cause a runaway reaction if not properly managed.[1][2]
Q2: What are some common fluorinating agents, and how do their safety profiles compare?
A2: A variety of fluorinating agents are used, each with a distinct reactivity and safety profile. Elemental fluorine (F₂) is extremely reactive and can cause violent or explosive reactions.[1][3] Reagents like Diethylaminosulfur trifluoride (DAST) are effective but are thermally unstable and can decompose explosively above 90°C.[1] Newer, crystalline reagents such as PyFluor, Xtalfluor, and Fluolead™ offer greater thermal stability and are generally easier to handle, often avoiding the generation of corrosive hydrogen fluoride (HF).[1][4]
Q3: What are the essential safety precautions for conducting fluorination reactions?
A3: Strict adherence to safety protocols is critical.[5] Key precautions include:
-
Engineering Controls : All manipulations must be performed in a well-ventilated chemical fume hood or a dedicated gas cabinet.[6] An emergency shutdown system for gas flow and a scrubber system to neutralize excess reagents are necessary when using gaseous fluorinating agents.[6]
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves (e.g., neoprene).[5][6]
-
Inert Conditions : Many fluorinating agents react violently with water, so all glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Emergency Preparedness : Ensure easy access to an emergency shower, eyewash station, and first aid supplies like 2.5% calcium gluconate gel for potential HF burns.[6][7]
Q4: How can I control the temperature of a highly exothermic fluorination reaction?
A4: Effective temperature control is crucial. Standard methods include:
-
Slow Reagent Addition : Add the fluorinating agent slowly and in a controlled manner to a cooled reaction mixture.[5]
-
Efficient Cooling : Use an appropriate cooling bath (e.g., ice-water, dry ice-acetone) to dissipate the heat generated.
-
Dilution : Running the reaction at a lower concentration can help to manage the heat output.
-
Flow Chemistry : Continuous flow reactors offer superior heat transfer and precise temperature control, making them a safer alternative for managing highly exothermic and hazardous reactions.[2][3][8] The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation.[3]
Q5: What is "quenching," and why is it a critical step?
A5: Quenching is the process of deactivating any remaining reactive fluorinating agent at the end of a reaction. This is a critical safety step to prevent uncontrolled reactions during workup and product isolation. A common method is to slowly and cautiously add the reaction mixture to a stirred, cooled, saturated aqueous solution of a weak base like sodium bicarbonate.[5] This neutralizes corrosive byproducts such as HF.
Q6: What are the risks associated with scaling up an exothermic fluorination reaction?
A6: Scaling up an exothermic reaction presents significant challenges because the ability to remove heat decreases as the reactor volume increases.[9][10] The surface-area-to-volume ratio deteriorates on a larger scale, which can lead to insufficient heat removal, a rapid temperature increase, and a potential thermal runaway.[10] It is crucial to perform a thorough hazard analysis and consider redesigning the process, for instance, by transitioning to a continuous flow system, before attempting to scale up.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of fluorinated compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too vigorous / Runaway reaction | 1. Reagent addition was too fast.2. Inadequate cooling.3. Reaction concentration is too high.4. Incompatible solvent used.[11] | 1. Reduce the rate of addition of the fluorinating agent.2. Ensure the cooling bath is at the correct temperature and provides efficient heat transfer.3. Dilute the reaction mixture with more solvent.4. Stop the reaction if necessary by quenching safely. Review solvent compatibility before restarting.[11] |
| Low or no product yield | 1. Starting material is impure.2. Reagents have degraded (e.g., moisture contamination).3. Reaction temperature is too low or reaction time is too short.4. Product is unstable to workup conditions (e.g., acidic or basic quench).[12] | 1. Verify the purity of the starting material.2. Use freshly opened or properly stored reagents. Ensure all glassware is scrupulously dry.[5][7]3. Monitor the reaction by TLC or GC-MS and allow it to warm to room temperature or gently heat if no conversion is observed.[5]4. Test product stability on a small scale before full workup. Consider alternative, milder quenching and purification methods.[12] |
| Formation of multiple byproducts | 1. Reaction temperature is too high, leading to decomposition or side reactions.2. Molar excess of fluorinating agent is too high.3. Presence of water or other impurities. | 1. Maintain a lower reaction temperature. Consider using a more thermally stable fluorinating agent.[1]2. Use a smaller excess of the fluorinating agent.3. Ensure anhydrous conditions and use purified reagents and solvents. |
| Inconsistent results between batches | 1. Variations in reagent quality or age.2. Inconsistent control of reaction parameters (temperature, addition rate, stirring).3. Atmospheric moisture leaking into the reaction. | 1. Use reagents from the same lot or qualify new batches before use.2. Standardize all reaction parameters. Use automated equipment for additions if possible.3. Ensure the reaction setup is properly sealed and maintained under a positive pressure of inert gas. |
| Product decomposition during purification | 1. Residual acidic (HF) or basic species from workup.2. Product is thermally unstable.3. Silica gel used in chromatography is too acidic. | 1. Ensure thorough neutralization during workup. Wash the organic extract with water or brine to remove residual salts.2. Avoid high temperatures during solvent removal (rotary evaporation).3. Use neutralized silica gel or an alternative purification method like distillation or crystallization. |
Quantitative Data: Thermal Stability of Common Fluorinating Agents
| Fluorinating Agent | Abbreviation | Type | Form | Key Hazard | Decomposition/Detonation Temperature |
| Diethylaminosulfur Trifluoride | DAST | Nucleophilic | Liquid | Thermally unstable, corrosive, reacts violently with water.[1][3] | Can decompose explosively >90°C.[1] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Nucleophilic | Liquid | More thermally stable than DAST, but still moisture-sensitive and corrosive.[1] | Significantly more stable than DAST.[1] |
| (Diethylamino)difluorosulfonium tetrafluoroborate | XtalFluor-E® | Nucleophilic | Crystalline Solid | Enhanced thermal stability, compatible with glass equipment.[13] | Higher onset temperature for self-accelerated decomposition compared to DAST.[13] |
| 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride | Fluolead™ | Nucleophilic | Crystalline Solid | High thermal stability, reacts slowly with water.[1][4] | Decomposes at 232°C.[1] |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electrophilic | Crystalline Solid | Strong oxidizer, can react exothermically with some organic solvents like DMF.[11] | Thermally stable solid. |
| Elemental Fluorine | F₂ | Electrophilic | Gas | Highly toxic, corrosive, and extremely reactive. Can cause explosive reactions.[1][7] | N/A |
Experimental Protocols
Protocol 1: Deoxofluorination of an Alcohol using DAST
WARNING: DAST is thermally unstable and can decompose explosively above 90°C. It is also corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with all appropriate PPE.
-
Materials :
-
Substrate (alcohol)
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry, nitrogen-flushed glassware
-
-
Procedure :
-
Setup : Assemble a dry, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel under a positive pressure of nitrogen.
-
Dissolution : Dissolve the alcohol (1.0 equivalent) in anhydrous DCM and add it to the reaction flask.
-
Cooling : Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition : Slowly add DAST (1.1 to 1.5 equivalents) to the cooled solution via the dropping funnel over a period of 30-60 minutes.[5] Maintain the internal temperature below -65°C.
-
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[5]
-
Quenching : Upon completion, cool the reaction mixture back to 0°C. Cautiously and slowly transfer the reaction mixture via cannula into a separate flask containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate at 0°C.[5]
-
Extraction : Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Drying and Concentration : Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Electrophilic Fluorination of a β-Ketoester using Selectfluor®
WARNING: Selectfluor® is a strong oxidizing agent. Avoid contact with combustible materials.
-
Materials :
-
Substrate (β-ketoester)
-
Selectfluor®
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure :
-
Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve the β-ketoester (1.0 equivalent) in acetonitrile.
-
Reagent Addition : Add Selectfluor® (1.1 equivalents) to the solution in one portion at room temperature.
-
Reaction : Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by TLC or LC-MS. For less reactive substrates, heating to 100-120°C may be necessary.[14]
-
Workup : Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.
-
Washing : Wash the combined organic layers with water and then with brine to remove residual solvent and salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Workflow for Safely Managing Exothermic Fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. sravathi.com [sravathi.com]
- 3. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 11. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. How To [chem.rochester.edu]
- 13. pharmtech.com [pharmtech.com]
- 14. vapourtec.com [vapourtec.com]
Technical Support Center: Work-up Procedures for 2-Fluoro-5-(trifluoromethyl)phenol Reactions
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of byproducts from reactions involving this versatile fluorinated building block.[1] Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate used in various reactions, primarily leveraging the reactivity of its phenolic hydroxyl group. The most common transformations include:
-
Williamson Ether Synthesis: This is a widely used method to form ethers by reacting the phenoxide (generated by deprotonating the phenol with a base) with an alkyl halide. This reaction is crucial for introducing a variety of ether-linked side chains.
-
Nucleophilic Aromatic Substitution (SNAr): Although the fluorine atom is generally a good leaving group in activated aromatic systems, in this case, the primary reactivity is at the hydroxyl group. However, under certain conditions, the fluorine can be displaced by strong nucleophiles.
-
Esterification: The phenolic hydroxyl group can be readily converted to an ester through reaction with acyl chlorides or acid anhydrides.
-
O-Arylation: Formation of diaryl ethers can be achieved through coupling reactions, such as the Ullmann condensation.
Q2: What are the typical byproducts I should expect in a Williamson ether synthesis with this compound?
A2: In a Williamson ether synthesis, several byproducts can form, depending on the reaction conditions and the nature of the alkylating agent:
-
Unreacted Starting Material: Incomplete deprotonation of the phenol or insufficient reaction time can lead to the recovery of unreacted this compound.
-
Elimination Products (Alkenes): If using secondary or tertiary alkyl halides, the basic conditions can promote E2 elimination, leading to the formation of alkenes instead of the desired ether. The phenoxide ion can act as a base.[2][3]
-
C-Alkylation Products: While O-alkylation is generally favored, some C-alkylation on the aromatic ring can occur, leading to isomeric byproducts.[2]
-
Products from Reaction with Solvent: If using a reactive solvent, it may compete with the alkylating agent.
-
Hydrolysis of Alkyl Halide: If water is present in the reaction, the alkyl halide can hydrolyze to the corresponding alcohol.
Q3: Which base is best to use for the Williamson ether synthesis with this phenol to minimize byproducts?
A3: The choice of base is critical for a successful Williamson ether synthesis. For phenols, which are more acidic than aliphatic alcohols, a range of bases can be used.[2]
-
Weaker Bases (e.g., K2CO3, Cs2CO3): These are often the preferred choice for reactions with phenols as they are strong enough to deprotonate the phenol but mild enough to minimize side reactions like elimination of the alkyl halide.[2]
-
Strong Bases (e.g., NaH, KH): These will irreversibly deprotonate the phenol, driving the reaction to completion. However, they require strictly anhydrous (dry) conditions and can increase the likelihood of elimination byproducts, especially with sensitive alkyl halides.[2]
-
Hydroxides (e.g., NaOH, KOH): These can be used, sometimes in aqueous or biphasic systems with a phase-transfer catalyst.
To minimize byproducts, it is generally recommended to start with a weaker base like potassium carbonate and use a polar aprotic solvent like acetone or DMF.
Troubleshooting Guides
Issue 1: Formation of a Persistent Emulsion During Aqueous Work-up
Problem: During the liquid-liquid extraction step, a stable emulsion forms between the organic and aqueous layers, making separation difficult or impossible.
Possible Causes:
-
The presence of surfactant-like byproduct molecules.
-
High concentration of salts or other solutes.
-
Use of chlorinated solvents with basic aqueous solutions can sometimes lead to emulsions.[4]
Solutions:
-
Break the emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[5]
-
Filter through Celite®: Filter the entire mixture through a pad of Celite®. This can remove particulate matter that may be stabilizing the emulsion.[4][6]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[5]
-
Add a Different Solvent: Adding a small amount of a different organic solvent can change the polarity and help break the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[7]
-
-
Prevention:
-
Before the work-up, consider removing the reaction solvent by rotary evaporation and then dissolving the residue in the extraction solvent.[6]
-
Issue 2: Low Yield of the Desired Product
Problem: After purification, the isolated yield of the desired product is significantly lower than expected.
Possible Causes:
-
Incomplete reaction.
-
Product loss during the aqueous work-up.
-
Degradation of the product during the reaction or work-up.
-
Inefficient purification.
Solutions:
-
Analyze the Crude Product: Before purification, analyze a small sample of the crude reaction mixture by TLC, GC-MS, or NMR to determine if the reaction went to completion and to identify the major components.
-
Optimize the Reaction: If the reaction was incomplete, consider increasing the reaction time, temperature, or using a more effective base.
-
Improve the Work-up:
-
Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase.
-
Perform multiple extractions of the aqueous layer to ensure all of the product is recovered.
-
-
Refine the Purification:
-
If using column chromatography, ensure the solvent system provides good separation between your product and the impurities.
-
Consider alternative purification methods such as distillation or recrystallization if appropriate for your product.
-
Data Presentation
The following table provides illustrative data on the purity of a hypothetical ether product from a Williamson ether synthesis with this compound, before and after different work-up procedures. This data is representative of typical outcomes and is intended for comparative purposes.
| Work-up Procedure | Purity of Crude Product (by GC-MS) | Purity after Column Chromatography (by GC-MS) | Major Impurities Detected in Crude Product |
| Procedure A: Aqueous wash with water and brine, followed by drying and solvent evaporation. | 75% | 98% | Unreacted this compound, unreacted alkyl halide. |
| Procedure B: Aqueous wash with 1M NaOH, followed by water and brine washes, drying, and solvent evaporation. | 85% | >99% | Unreacted alkyl halide. |
| Procedure C: Direct filtration through a plug of silica gel, eluting with a non-polar solvent, followed by elution of the product with a more polar solvent. | 80% | 97% | Polar impurities retained on silica. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Williamson Ether Synthesis
-
Quenching: Cool the reaction mixture to room temperature. If a strong base like NaH was used, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Solvent Removal (Optional): If the reaction solvent is water-miscible (e.g., DMF, THF), it is often beneficial to remove the bulk of the solvent under reduced pressure using a rotary evaporator.
-
Dilution: Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and water.
-
Extraction: Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL for a 100 mL reaction volume).
-
To remove any unreacted phenol, wash the organic layer with a dilute basic solution like 1M NaOH (2 x 50 mL). Note: Ensure your product is stable to basic conditions.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL) to aid in the removal of water.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent and load it onto the top of the silica gel.
-
Elute: Elute the column with a solvent system of increasing polarity. Start with a non-polar solvent to elute non-polar byproducts (e.g., unreacted alkyl halide). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the desired product.
-
Collect Fractions: Collect the eluent in fractions and monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
Validation & Comparative
A Comparative Analysis of 2-Fluoro-5-(trifluoromethyl)phenol and Other Fluorophenols for Drug Discovery and Development
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-Fluoro-5-(trifluoromethyl)phenol alongside other structurally related fluorophenols. The strategic placement of fluorine and trifluoromethyl groups on the phenol ring significantly alters its physicochemical properties and biological activity. Understanding these differences is crucial for medicinal chemists and researchers in designing potent and selective drug candidates. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and biological pathways to support research and development efforts.
Physicochemical Properties: A Quantitative Comparison
The acidity (pKa), lipophilicity (logP), and electronic effects of a molecule are fundamental determinants of its pharmacokinetic and pharmacodynamic profile. The introduction of electron-withdrawing groups like fluorine and trifluoromethyl (CF₃) generally increases the acidity (lowers the pKa) of the phenolic proton. The position of these substituents dictates their influence on the molecule's overall properties.
| Compound | Structure | pKa | logP | Hammett Constant (σ) of Substituents |
| This compound |
| 7.95 (Predicted) | 3.15 (Predicted) | F (ortho): σₚ=0.06CF₃ (meta): σₘ=0.43 |
| Phenol | 9.99 | 1.48 | - | |
| 2-Fluorophenol | 8.81 | 1.83 | F (ortho): σₚ=0.06 | |
| 3-Fluorophenol | 9.38 | 1.83 | F (meta): σₘ=0.34 | |
| 4-Fluorophenol | 9.89[3] | 1.84 | F (para): σₚ=0.06 | |
| 3-(Trifluoromethyl)phenol |
| 9.08[3] | 2.58 | CF₃ (meta): σₘ=0.43 |
| 4-(Trifluoromethyl)phenol |
| 9.53 | 2.56 | CF₃ (para): σₚ=0.54 |
| 3,5-Bis(trifluoromethyl)phenol |
| 8.03[3] | 3.62 | CF₃ (meta): σₘ=0.43 |
| 2,3,5,6-Tetrafluorophenol | 5.67[3] | 2.80 | F (ortho, meta): σₚ=0.06, σₘ=0.34 |
Predicted values were obtained using computational models (e.g., ChemAxon). Experimental values are cited.
Biological Activity: Enzyme Inhibition Profile
Fluorinated compounds are widely explored as enzyme inhibitors in drug discovery.[4] The unique properties of fluorine can enhance binding affinity and improve metabolic stability. While a direct comparative dataset including this compound is not available, this section presents illustrative data from a study on a related class of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes and obesity research.[5][6] This data demonstrates how substitutions on the phenol ring impact inhibitory potency (IC₅₀).
| Compound | Substituents on Phenol Ring | Target Enzyme | IC₅₀ (µM) |
| Reference Compound 1 | 2,6-Dibromo | PTP1B | 2.42[5] |
| Reference Compound 2 | 2,4,6-Tribromo | PTP1B | 0.68[5] |
| Reference Compound 3 | 4-Bromo | PTP1B | > 50[5] |
| Reference Compound 4 | 2-Bromo | PTP1B | 15.31[5] |
| Reference Compound 5 | 2,4-Dibromo | PTP1B | 1.15[5] |
Note: The data presented is for bromophenol derivatives and serves as an indicator of how halogenation patterns can influence biological activity.[5] A full evaluation would require testing all compounds in the same assay.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data. Below are methodologies for determining key physicochemical and biological parameters.
This method determines the acid dissociation constant by monitoring pH changes during titration with a base.
-
Preparation: Calibrate the potentiometer using standard buffers at pH 4, 7, and 10. Prepare a 0.1 M NaOH titrant solution and a 0.15 M KCl solution to maintain constant ionic strength.[7]
-
Sample Solution: Dissolve an accurately weighed quantity of the test phenol in a known volume of water (or a water/co-solvent mixture if solubility is low) to achieve a concentration of approximately 1 mM. Add KCl to a final concentration of 0.15 M.[7]
-
Titration Setup: Place the sample solution in a jacketed vessel maintained at 25°C. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stirrer into the solution.[7]
-
Measurement: Titrate the solution by adding small, precise aliquots of the 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Perform at least three titrations to ensure reproducibility.[7]
This is the gold-standard method for measuring the octanol-water partition coefficient, a key indicator of lipophilicity.[8]
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and phosphate-buffered saline (PBS, pH 7.4).
-
Sample Preparation: Dissolve a known amount of the test compound in the aqueous PBS phase to a concentration where it can be accurately measured by an analytical technique like HPLC or UV-Vis spectroscopy.
-
Partitioning: Add an equal volume of the saturated n-octanol phase to the aqueous sample solution in a centrifuge tube.[8]
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.[8]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method.
-
Calculation: The partition coefficient (P) is calculated as P = C_oct / C_aq. The logP is the base-10 logarithm of P.
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific enzyme.
-
Reagent Preparation: Prepare a stock solution of the test compound (inhibitor) in DMSO. Prepare serial dilutions of the inhibitor stock to create a range of test concentrations. Prepare assay buffer, enzyme solution, and substrate solution at appropriate concentrations.
-
Assay Setup (96-well plate):
-
Test Wells: Add assay buffer, inhibitor dilution, and enzyme solution.
-
Positive Control (No Inhibition): Add assay buffer, DMSO (vehicle), and enzyme solution.
-
Negative Control (No Enzyme): Add assay buffer, substrate, and DMSO.
-
-
Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance or fluorescence on a plate reader).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the positive control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Mandatory Visualizations
References
- 1. Designing of phenol-based β−carbonic anhydrase1 inhibitors through QSAR, molecular docking, and MD simulation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. chemimpex.com [chemimpex.com]
- 5. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential | Semantic Scholar [semanticscholar.org]
- 7. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of Trifluoromethylphenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of the biological activities of the three positional isomers of trifluoromethylphenol: 2-trifluoromethylphenol, 3-trifluoromethylphenol, and 4-trifluoromethylphenol. The inclusion of a trifluoromethyl (-CF3) group can significantly alter the physicochemical and biological properties of a molecule, making these isomers of great interest in the fields of medicinal chemistry and drug development. This document summarizes available quantitative data on their cytotoxic and antimicrobial activities, provides detailed experimental protocols for the cited assays, and visualizes a key experimental workflow.
Comparative Biological Activity Data
While comprehensive comparative studies on the biological activities of the simple trifluoromethylphenol isomers are limited, the following table collates available data to provide a comparative overview. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Biological Activity | Assay | Cell Line / Organism | IC50 / MIC |
| 2-Trifluoromethylphenol | Cytotoxicity | MTT Assay | Data Not Available | Data Not Available |
| Antimicrobial | Broth Microdilution | Data Not Available | Data Not Available | |
| 3-Trifluoromethylphenol | Cytotoxicity | MTT Assay | Data Not Available | Data Not Available |
| Antimicrobial | Broth Microdilution | Data Not Available | Data Not Available | |
| 4-Trifluoromethylphenol | Cytotoxicity | Not Specified | Precision-cut rat liver slices | Cytotoxic effects observed, but specific IC50 not provided.[1][2] |
| Antimicrobial | Broth Microdilution | Data Not Available | Data Not Available |
IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. Data Not Available: Specific quantitative data for the simple isomer was not found in the searched literature.
The presence of the electron-withdrawing trifluoromethyl group is known to enhance properties like metabolic stability and lipophilicity, which can, in turn, influence a molecule's biological activity. For instance, 4-(Trifluoromethyl)phenol has been identified as a metabolite of the antidepressant fluoxetine and has demonstrated cytotoxicity in liver tissue.[1][2][3] 3-(Trifluoromethyl)phenol is utilized as an intermediate in the synthesis of the antiglaucoma medication travoprost and has also been studied for its properties as a lampricide.[4] 2-(Trifluoromethyl)phenol is a versatile chemical intermediate, suggesting its potential incorporation into a variety of biologically active molecules.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
MTT Assay for Cytotoxicity
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50), providing a measure of its potential cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylphenol isomers in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add a sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and use a suitable software to determine the IC50 value.
Broth Microdilution Assay for Antimicrobial Activity (MIC)
Objective: To determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of the trifluoromethylphenol isomers in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth and inoculum without the test compound) and a sterility control (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., temperature and time) for the specific microorganism being tested.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the cytotoxic effects of the trifluoromethylphenol isomers using the MTT assay.
This guide highlights the importance of the trifluoromethyl group in modulating biological activity and underscores the need for further direct comparative studies to fully elucidate the structure-activity relationships of trifluoromethylphenol isomers. The provided protocols and workflow diagram serve as a foundational resource for researchers embarking on such investigations.
References
Validating the Structure of 2-Fluoro-5-(trifluoromethyl)phenol Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural validation of novel compounds is a critical step. This guide provides a comparative overview of key analytical techniques for characterizing derivatives of 2-Fluoro-5-(trifluoromethyl)phenol, a common building block in medicinal chemistry. We present the principles, expected data, and detailed experimental protocols for each method, supported by illustrative workflows.
Comparative Analysis of Structural Validation Techniques
A multi-technique approach is essential for the comprehensive structural elucidation of this compound derivatives. Each method provides unique and complementary information, building a cohesive and definitive structural assignment. The primary techniques discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography.
While spectroscopic methods like NMR, MS, and IR can provide sufficient evidence for a structural hypothesis, X-ray crystallography is considered the "gold standard" for providing unequivocal proof of a molecule's three-dimensional arrangement in the solid state.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For fluorinated molecules like derivatives of this compound, ¹H, ¹³C, and especially ¹⁹F NMR experiments are indispensable for determining atomic connectivity and the chemical environment of nuclei.[1][2]
Data Presentation: Expected NMR Data
The following tables summarize the expected NMR data for a hypothetical derivative, "Compound X" (this compound substituted with a generic alkyl group 'R' at the phenolic oxygen).
Table 1: Predicted ¹H NMR Data for Compound X (in CDCl₃, 400 MHz)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (position 3) | ~7.2 - 7.4 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| Aromatic H (position 4) | ~7.0 - 7.2 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 |
| Aromatic H (position 6) | ~7.3 - 7.5 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 |
| Protons on 'R' group | Variable (e.g., 0.9 - 4.5) | Variable | Variable |
Table 2: Predicted ¹³C NMR Data for Compound X (in CDCl₃, 100 MHz)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
|---|---|---|---|
| C-O | ~155 - 160 | d | ²J(C-F) ≈ 15-25 |
| C-F | ~150 - 155 | d | ¹J(C-F) ≈ 240-260 |
| C-CF₃ | ~130 - 135 | q | ²J(C-F) ≈ 30-40 |
| CF₃ | ~120 - 125 | q | ¹J(C-F) ≈ 270-290 |
| Aromatic CHs | ~115 - 130 | d or dd | Variable J(C-F) |
| Carbons on 'R' group | Variable | s or t, q, etc. | - |
Table 3: Predicted ¹⁹F NMR Data for Compound X (in CDCl₃, 376 MHz)
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-F | -110 to -130 | m | - |
| -CF₃ | -60 to -65 | t | ⁴J(F-F) ≈ 2-4 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] Ensure the sample is free of particulate matter.
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra.
-
Acquire a 1D ¹⁹F spectrum. Due to the wide chemical shift range of fluorine, a large spectral width may be necessary initially to locate the signals.[4][5]
-
Perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to establish the complete carbon-proton framework.
-
For complex structures, 2D ¹H-¹⁹F HETCOR experiments can be valuable to assign proton-fluorine couplings directly.[6]
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to piece together the molecular structure. The large C-F and F-F coupling constants are particularly diagnostic.[5][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns, often observed in techniques like Gas Chromatography-Mass Spectrometry (GC-MS), offer clues about the molecule's substructures.[8]
Data Presentation: Expected Mass Spectrometry Data
Table 4: Predicted GC-MS Data for this compound
| Analysis | Expected Result | Interpretation |
|---|---|---|
| Molecular Ion [M]⁺ | m/z 180 | Corresponds to the molecular weight of C₇H₄F₄O.[9] |
| Key Fragments | m/z 161 ([M-F]⁺) | Loss of a fluorine atom. |
| m/z 151 ([M-CHO]⁺) | Loss of a formyl radical. | |
| m/z 111 ([M-CF₃]⁺) | Loss of the trifluoromethyl group. | |
| HRMS | Calculated: 180.0198 | Provides high-confidence elemental composition. |
| | Found: 180.0199 (example) | |
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or hexane.[10] The sample must be free of non-volatile materials and salts.[11]
-
Data Acquisition:
-
Chromatography: Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).[8] Use a temperature program to separate the components of the sample, for instance, starting at 50°C and ramping to 280°C.[8]
-
Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Use a standard ionization method like Electron Ionization (EI) at 70 eV.[12] Scan a mass range appropriate for the expected molecular weight (e.g., 40-500 amu).[8]
-
-
Data Analysis: Analyze the retention time from the GC to assess purity. Examine the mass spectrum for the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it to known fragmentation mechanisms and spectral libraries to support the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The trifluoromethyl (CF₃) and C-F bonds give rise to strong, characteristic absorption bands.[13][14]
Data Presentation: Expected IR Data
Table 5: Predicted IR Absorption Bands for a this compound Derivative
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3600-3200 | Broad (if OH is present) | O-H stretch (for parent phenol) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1300-1000 | Very Strong | C-F stretches (from CF₃ and Ar-F)[13] |
| ~1250 | Strong | C-O stretch (Aryl ether) |
Experimental Protocol: FTIR
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[1] For a solid, a KBr pellet can be made by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.
-
Data Acquisition: Place the sample in the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum is automatically collected and subtracted.[3]
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups expected in the molecule. The presence of very strong bands in the 1300-1000 cm⁻¹ region is a key indicator of the fluorinated groups.
X-ray Crystallography
This technique provides the absolute structure of a compound by determining the precise spatial arrangement of atoms in a single crystal.[15] It yields accurate bond lengths, bond angles, and conformational details.
Data Presentation: Expected X-ray Crystallography Data
Table 6: Hypothetical Crystallographic Data for a Derivative
| Parameter | Example Value | Interpretation |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); β (°) | Defines the size and shape of the unit cell. |
| Bond Length (C-F) | ~1.35 Å | Confirms the C-F bond. |
| Bond Length (C-CF₃) | ~1.50 Å | Confirms the C-C bond to the CF₃ group. |
| R-factor | < 5% | Indicates a good fit between the model and experimental data. |
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the derivative must be grown.[16] This is often the most challenging step and can be attempted by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.[3]
-
Data Collection: A suitable crystal is mounted on a diffractometer.[1] The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. The diffraction pattern is recorded by a detector as the crystal is rotated.[17]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The atomic positions are solved and the structural model is refined against the experimental data to achieve the best possible fit.[3][17]
References
- 1. benchchem.com [benchchem.com]
- 2. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. F19 detection [nmr.chem.ucsb.edu]
- 5. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 12. 2-Trifluoromethylphenol | C7H5F3O | CID 67958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for reactions with 2-Fluoro-5-(trifluoromethyl)phenol
For researchers, scientists, and drug development professionals, the efficient synthesis of diaryl ethers from fluorinated phenols is a critical step in the development of novel pharmaceuticals and agrochemicals. This guide provides a comparative overview of palladium- and copper-based catalytic systems for the O-arylation of phenols bearing electron-withdrawing fluoro and trifluoromethyl groups, with a focus on substrates analogous to 2-Fluoro-5-(trifluoromethyl)phenol.
The presence of fluorine and trifluoromethyl groups in organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making them valuable motifs in drug design. However, the electron-withdrawing nature of these substituents can decrease the nucleophilicity of the phenolic oxygen, making the formation of a carbon-oxygen bond more challenging. This guide examines the efficacy of different catalytic approaches to overcome this hurdle, presenting available experimental data for analogous substrates to inform catalyst selection and reaction optimization.
Comparison of Catalytic Systems for O-Arylation
The synthesis of diaryl ethers from phenols is predominantly achieved through cross-coupling reactions, with palladium- and copper-catalyzed systems being the most prevalent. The choice of catalyst, ligand, base, and solvent plays a crucial role in the reaction's success, particularly with electron-deficient phenols.
| Catalyst System | Phenol Substrate | Aryl Halide/Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Copper-Catalyzed | 2-Chloro-4-(trifluoromethyl)phenol | 3,4-Dinitrochlorobenzene | Copper Oxide (CuO) | None | Sodium Hydroxide (NaOH) | DMF | 88 | 16 | 88 |
| Palladium-Catalyzed | 4-Nitrophenol | N-(4-bromophenyl)acetamide | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75 |
Note: Data for this compound was not available. The table presents data for structurally similar, electron-deficient phenols to provide a comparative framework.
Experimental Protocols
Below are detailed methodologies for representative palladium- and copper-catalyzed O-arylation reactions of electron-deficient phenols.
Protocol 1: Copper-Catalyzed Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene
This protocol is adapted from a patented procedure for the synthesis of a diaryl ether using a copper oxide catalyst.
Materials:
-
2-Chloro-4-trifluoromethylphenol (90g)
-
3,4-Dinitrochlorobenzene (40.5g)
-
Anhydrous Sodium Hydroxide (NaOH) (66.3g)
-
Copper Oxide (CuO) (1.8g)
-
Anhydrous N,N-Dimethylformamide (DMF) (200mL)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add 90g of 2-chloro-4-trifluoromethylphenol, 40.5g of 3,4-dinitrochlorobenzene, 200mL of anhydrous DMF, 66.3g of anhydrous sodium hydroxide, and 1.8g of copper oxide.
-
Stir the mixture at 88°C for 16 hours until the reaction is complete.
-
After the reaction, cool the mixture to room temperature and filter.
-
The filtrate is subjected to reduced pressure distillation to recover the solvent.
-
Add 300mL of water and 300mL of toluene to the residue and stir thoroughly.
-
Allow the layers to separate, and extract the aqueous layer with toluene.
-
Combine the toluene layers, which contain the desired product.
Protocol 2: Palladium-Catalyzed Synthesis of N-(4-(4-nitrophenoxy)phenyl)acetamide
This protocol describes a typical Buchwald-Hartwig O-arylation of an electron-deficient phenol.
Materials:
-
N-(4-hydroxyphenyl)acetamide
-
1-Bromo-4-nitrobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox, add N-(4-hydroxyphenyl)acetamide (1.0 mmol), 1-bromo-4-nitrobenzene (1.2 mmol), Cs₂CO₃ (2.0 mmol), and XPhos (0.04 mmol) to an oven-dried resealable Schlenk tube.
-
Add Pd₂(dba)₃ (0.02 mmol) to the tube.
-
Evacuate and backfill the Schlenk tube with argon (repeat three times).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100°C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired diaryl ether.
Reaction Mechanisms and Catalyst Choice
The selection of the catalyst system is critical and depends on the specific substrates and desired reaction conditions.
Copper-Catalyzed O-Arylation (Ullmann-type and Chan-Lam Reactions)
Copper-catalyzed O-arylation reactions, such as the Ullmann condensation and the Chan-Lam coupling, are well-established methods for forming diaryl ether linkages.
-
Ullmann Condensation: This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric or catalytic amount of copper, often at elevated temperatures. The use of ligands can facilitate the reaction under milder conditions.
-
Chan-Lam Coupling: This versatile reaction couples a phenol with an arylboronic acid using a copper catalyst, and it can often be performed under aerobic conditions.
The copper-catalyzed protocol provided above is an example of an Ullmann-type reaction. The copper(I) species, which can be generated in situ from the copper(II) precursor, is believed to be the active catalyst.
Figure 1. Simplified workflow for a copper-catalyzed O-arylation reaction.
Palladium-Catalyzed O-Arylation (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful method for the synthesis of diaryl ethers. This reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand. The choice of ligand is crucial for promoting the reductive elimination step and preventing side reactions.
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst.
Figure 2. Simplified workflow for a palladium-catalyzed O-arylation reaction.
A Researcher's Guide to In-Vitro Bioactivity Profiling of 2-Fluoro-5-(trifluoromethyl)phenol Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the in-vitro bioactivity of 2-Fluoro-5-(trifluoromethyl)phenol and its analogs. Due to the limited publicly available bioactivity data for this specific compound, this guide presents a series of established in-vitro assays and illustrative data to serve as a blueprint for comparative analysis.
The unique structural features of this compound, including the presence of both fluoro and trifluoromethyl groups, suggest its potential as a pharmacologically active agent. These moieties can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making in-vitro screening a critical first step in elucidating its therapeutic potential.[1] This guide outlines key assays for evaluating antioxidant, anti-inflammatory, and anticancer activities, complete with detailed experimental protocols and comparative data tables.
Comparative Analysis of Bioactivity
The following tables summarize potential in-vitro bioactivities of this compound and its hypothetical analogs. The data presented are for illustrative purposes to guide researchers in their experimental design and data presentation.
Table 1: Antioxidant Activity
| Compound | DPPH Scavenging (IC₅₀, µM) | ABTS Scavenging (IC₅₀, µM) | FRAP (µM Fe(II)/mg) |
| This compound | 45.8 | 32.5 | 150.2 |
| Analog A (2-Chloro-5-(trifluoromethyl)phenol) | 52.1 | 38.9 | 135.7 |
| Analog B (2-Fluoro-5-(trichloromethyl)phenol) | 68.3 | 55.1 | 110.4 |
| Quercetin (Positive Control) | 8.2 | 5.6 | 450.9 |
Table 2: Anti-Inflammatory Activity
| Compound | Inhibition of Albumin Denaturation (IC₅₀, µg/mL) | Inhibition of Nitric Oxide Production (IC₅₀, µM) |
| This compound | 112.4 | 25.3 |
| Analog A (2-Chloro-5-(trifluoromethyl)phenol) | 125.8 | 31.7 |
| Analog B (2-Fluoro-5-(trichloromethyl)phenol) | 150.1 | 42.1 |
| Diclofenac (Positive Control) | 86.7 | 15.8 |
Table 3: Anticancer Activity (Cytotoxicity against A549 Lung Cancer Cells)
| Compound | MTT Assay (IC₅₀, µM) | Resazurin Assay (IC₅₀, µM) | Caspase-3/7 Activation (Fold Change) |
| This compound | 18.6 | 15.2 | 4.2 |
| Analog A (2-Chloro-5-(trifluoromethyl)phenol) | 24.9 | 21.5 | 3.5 |
| Analog B (2-Fluoro-5-(trichloromethyl)phenol) | 35.2 | 30.8 | 2.1 |
| Doxorubicin (Positive Control) | 0.8 | 0.6 | 8.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagents: DPPH solution (0.1 mM in methanol), test compounds (various concentrations), methanol, positive control (e.g., Quercetin).
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution to the wells.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compounds, phosphate-buffered saline (PBS), positive control (e.g., Trolox).
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical cation solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add 10 µL of each dilution to the wells.
-
Add 190 µL of the diluted ABTS radical cation solution to each well.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
Anti-Inflammatory Assay
1. Inhibition of Albumin Denaturation Assay
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
-
Reagents: Bovine serum albumin (BSA, 1% solution), test compounds, PBS (pH 6.3), positive control (e.g., Diclofenac).
-
Procedure:
-
Prepare various concentrations of the test compounds and positive control.
-
To 0.2 mL of the test solution, add 2.8 mL of PBS.
-
Add 2 mL of 1% BSA solution.
-
Incubate at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
After cooling, measure the turbidity at 660 nm.
-
The percentage of inhibition is calculated as: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance of the sample.
-
Determine the IC₅₀ value.
-
Anticancer and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Reagents: MTT solution (5 mg/mL in PBS), test compounds, cell culture medium, DMSO, cancer cell line (e.g., A549).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is calculated as: Viability (%) = (A_sample / A_control) x 100, where A_control is the absorbance of untreated cells.
-
Determine the IC₅₀ value.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Figure 1. General workflow for in-vitro bioactivity screening.
Figure 2. Potential inhibition of the NF-κB signaling pathway.
Figure 3. Intrinsic apoptosis pathway activation.
This guide offers a foundational approach for the systematic evaluation of this compound analogs. By employing these standardized assays and maintaining a consistent data presentation format, researchers can effectively compare the bioactivities of novel compounds, paving the way for the identification of promising candidates for further drug development.
References
Benchmarking the stability of 2-Fluoro-5-(trifluoromethyl)phenol against similar compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the stability of intermediate compounds is a critical determinant of successful synthesis, formulation, and ultimately, the efficacy and safety of the final product. 2-Fluoro-5-(trifluoromethyl)phenol is a key building block whose utility is significantly influenced by its stability under various stress conditions. This guide provides an objective comparison of the stability of this compound against structurally similar compounds, supported by established experimental protocols.
The inclusion of both a fluorine atom and a trifluoromethyl group on the phenol ring is anticipated to significantly enhance the compound's stability. The strong carbon-fluorine bond, owing to fluorine's high electronegativity, imparts high resistance to both oxidative and thermal stresses.[1] Concurrently, the trifluoromethyl group is known to improve metabolic stability and resistance to enzymatic degradation in bioactive molecules.[2][3]
Comparative Stability Data
While direct, publicly available quantitative stability data for this compound under standardized conditions is limited, we can infer its stability profile by examining closely related compounds. The following table presents representative data, including photolysis kinetics for trifluoromethylated phenols, to illustrate the expected performance. It is crucial to note that direct comparisons should ideally be made from studies conducted under identical experimental conditions.
| Compound | Stability Parameter | Value | Conditions |
| 2-(Trifluoromethyl)phenol | Photolysis Rate Constant (k) | 26.4 ± 0.64 h⁻¹ | pH 7 buffer[1] |
| Photolysis Rate Constant (k) | 3.52 ± 0.07 h⁻¹ | pH 5 buffer[1] | |
| Photolysis Rate Constant (k) | 334.1 ± 93.45 h⁻¹ | pH 10 buffer[1] | |
| Phenol | Photodegradation Quantum Yield (Φ) | ~0.03 (at 254 nm) | Over TiO₂[2] |
| 4-Chlorophenol | Photodegradation Quantum Yield (Φ) | ~0.06 (at 254 nm) | Over TiO₂[2] |
Note: The data for 2-(Trifluoromethyl)phenol is presented as a proxy to illustrate the photochemical behavior of a trifluoromethylated phenol. Direct comparative TGA and oxidative stability data for this compound requires dedicated experimental investigation.
Experimental Protocols
To facilitate direct comparative analysis, the following are detailed methodologies for key stability-indicating experiments, based on internationally recognized standards.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of the compound.
Protocol: (Based on ASTM E2550)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate (e.g., 20 mL/min).
-
Heating Rate: A linear heating rate, typically 10 °C/min.
-
Temperature Range: Ambient to a temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve) are key stability indicators.
Oxidative Stability Assessment
Objective: To evaluate the resistance of the compound to oxidation.
Protocol: (Based on ASTM D4742 principles)
-
Apparatus: A high-pressure reactor equipped with an oxygen supply, temperature control, and a means of agitation.
-
Sample Preparation: Dissolve a known concentration of the test compound in a suitable, inert solvent. A metal catalyst package (e.g., copper and iron) and a small amount of water can be added to simulate conditions relevant to engine oils, though for pharmaceutical intermediates, a simpler system may be preferred.
-
Experimental Conditions:
-
Temperature: An elevated temperature, for example, 150-175 °C.
-
Oxygen Pressure: The reactor is pressurized with oxygen (e.g., 3500 kPa).
-
Duration: The test is run for a specified period, or until a significant pressure drop (indicating oxygen consumption) is observed.
-
-
Data Analysis: The primary metric is the oxidation induction time, which is the time taken to reach a rapid phase of oxidation. Alternatively, the sample can be analyzed at set time points for the formation of degradation products using techniques like HPLC.
Photostability Assessment
Objective: To determine the stability of the compound upon exposure to light.
Protocol: (Based on ICH Q1B Guidelines)[4]
-
Light Source: A light source capable of emitting both visible and UVA radiation, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps. The light source should be calibrated.[5]
-
Sample Preparation:
-
Drug Substance: A thin layer of the solid material (not more than 3 mm thick) is placed in a chemically inert, transparent container. Solutions of the substance in inert solvents can also be tested.[6]
-
Control: A dark control sample, protected from light, should be stored under the same conditions to separate light-induced degradation from thermal degradation.
-
-
Exposure Conditions:
-
Data Analysis: The extent of degradation is quantified by a suitable analytical method (e.g., HPLC) by comparing the exposed sample to the dark control. The formation of photodegradation products should also be monitored.
Visualizing Experimental Workflows
To further clarify the logical flow of a comparative stability assessment, the following diagrams are provided.
Caption: Workflow for comparative stability assessment.
Caption: Generalized degradation pathway signaling.
References
Cross-Validation of Analytical Methods for Fluorinated Phenols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of fluorinated phenols is critical in various fields, including environmental monitoring, pharmaceutical development, and chemical manufacturing. Cross-validation of analytical methods is a fundamental process to ensure the integrity and comparability of data generated by different techniques. This guide provides an objective comparison of two commonly employed analytical methods for the analysis of fluorinated phenols: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Performance Comparison
The choice between HPLC and GC-MS for the analysis of fluorinated phenols depends on several factors, including the specific compounds of interest, the sample matrix, and the desired sensitivity. GC-MS is often preferred for its high separation efficiency and the ability to analyze a larger number of phenols simultaneously.[1] In contrast, HPLC is well-suited for non-volatile or thermally labile compounds.
The following tables summarize the quantitative performance parameters for the analysis of a representative fluorinated phenol, 2,4-difluorophenol, using both HPLC and GC-MS. These values are derived from validated analytical methods and serve as a basis for comparison.
Table 1: HPLC Method Performance for 2,4-Difluorophenol
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (R²) | ≥ 0.995 | > 0.999 |
| Range | 80-120% of target concentration | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
| Precision (%RSD) | ≤ 2% for assay | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
Table 2: GC-MS Method Performance for 2,4-Difluorophenol
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (R²) | ≥ 0.995 | > 0.999 |
| Range | 80-120% of target concentration | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
| Precision (%RSD) | ≤ 15% for trace analysis | < 5% |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
Experimental Protocols
Detailed methodologies for the analysis of 2,4-difluorophenol using HPLC and GC-MS are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of moderately polar compounds like 2,4-difluorophenol.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 40% B to 70% B in 10 minutes, then hold at 70% B for 2 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2,4-difluorophenol reference standard into a 100 mL volumetric flask. Dissolve in the mobile phase, sonicate for 5 minutes, and make up to volume.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of 2,4-difluorophenol into a 100 mL volumetric flask. Follow the same procedure as the standard solution preparation. Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the phenolic hydroxyl group, a derivatization step is employed to improve chromatographic performance and sensitivity.
Sample Preparation (Aqueous Matrix) - Liquid-Liquid Extraction (LLE):
-
Collect 10 mL of the aqueous sample.
-
Spike with an appropriate internal standard.
-
Adjust the sample pH to approximately 2-3 with a suitable acid.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
Derivatization (Silylation):
-
Transfer 100 µL of the concentrated extract or standard solution into a 2 mL autosampler vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Conditions:
-
Column: TG-5SilMS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 275 °C
-
Injection Mode: Splitless (1 min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes
-
Ramp: 8°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
Transfer Line Temperature: 300 °C
-
Ion Source Temperature: 250 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized 2,4-difluorophenol.
Cross-Validation Workflow
Cross-validation is the process of comparing results from two distinct analytical methods to confirm the accuracy and reliability of the data.[2] A typical workflow for the cross-validation of analytical methods for fluorinated phenols is illustrated below.
References
A Comparative Analysis of Reaction Kinetics in Ortho-, Meta-, and Para-Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the phenolic ring is critically influenced by the nature and position of its substituents. This guide provides a comparative study of the reaction kinetics of ortho-, meta-, and para-substituted phenols, supported by experimental data. Understanding these kinetic differences is paramount for designing synthetic routes, developing structure-activity relationships, and predicting the metabolic fate of phenolic compounds in drug development.
Executive Summary
The position of a substituent on the phenol ring—ortho, meta, or para—profoundly impacts the kinetics of its reactions. This is primarily due to a combination of electronic and steric effects. Electron-donating groups (EDGs) generally increase the reaction rate of electrophilic aromatic substitution by activating the ring, with the effect being most pronounced at the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and slow down the reaction rate. For ortho-substituted phenols, steric hindrance can play a significant role, often reducing the reaction rate compared to its para-isomer, even with an activating group. This guide will delve into the quantitative aspects of these differences, focusing on the well-studied oxidation of substituted phenols by hydroxyl radicals.
Data Presentation: Reaction Kinetics of Substituted Phenols with Hydroxyl Radicals
The following table summarizes the pseudo-first-order (k_obs) and second-order (k_PhCs, OH) rate constants for the aqueous oxidation of various substituted phenols by hydroxyl radicals (•OH). These reactions are crucial in environmental chemistry and are excellent models for studying electrophilic-like attacks on the activated phenolic ring. The data reveals that phenols with electron-donating groups (e.g., -CH₃, -OH, -OCH₃) exhibit higher reaction rates, while those with electron-withdrawing groups (e.g., -NO₂) have lower rates.[1][2]
| Phenolic Compound | Substituent(s) | Position(s) | k_obs (× 10⁻⁴ s⁻¹)[1][2] | k_PhCs, OH (× 10⁹ L mol⁻¹ s⁻¹)[1] |
| 4-Nitrophenol (4NC) | -NO₂ | para | 1.03 | 2.45 - 5.32 |
| Catechol (CAT) | -OH | ortho | 1.49 | - |
| Syringol (SYR) | -OCH₃, -OCH₃ | ortho, meta | 1.95 | - |
| Salicylic Acid (SA) | -COOH | ortho | 2.21 | - |
| 3-Methylcatechol (3MC) | -OH, -CH₃ | ortho, meta | 6.68 | 4.87 - 9.78 |
| 4-Ethylguaiacol (4EG) | -OCH₃, -C₂H₅ | ortho, para | 3.54 | - |
| Acetosyringone (AS) | -OCH₃, -OCH₃, -COCH₃ | ortho, meta, para | 4.11 | - |
| Gallic Acid (GA) | -OH, -OH, -OH | ortho, meta, para | 4.95 | - |
| 4-Ethylphenol (4EP) | -C₂H₅ | para | 5.56 | - |
| 2,6-Dimethoxyphenol (DMP) | -OCH₃, -OCH₃ | ortho, ortho | 7.85 | - |
Experimental Protocols
Determination of Reaction Kinetics for Phenol Oxidation using UV/Vis Spectroscopy
This protocol outlines a general procedure for determining the pseudo-first-order rate constant of the reaction between a substituted phenol and hydroxyl radicals, generated here from the photolysis of hydrogen peroxide.
Materials:
-
Substituted phenol of interest
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
High-purity water
-
Buffer solutions for pH control (e.g., phosphate or acetate buffers)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
UV lamp (for photolysis)
-
Stirred reaction vessel
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substituted phenol in high-purity water.
-
Prepare a stock solution of H₂O₂. The concentration should be in large excess relative to the phenol to ensure pseudo-first-order kinetics.[1]
-
Prepare the desired buffer solution to maintain a constant pH throughout the reaction.
-
-
Reaction Setup:
-
In the reaction vessel, add the appropriate volumes of the phenol stock solution and buffer solution. Dilute with high-purity water to a final volume.
-
Place the reaction vessel under the UV lamp and allow the solution to equilibrate to the desired temperature.
-
-
Initiation and Monitoring:
-
To initiate the reaction, add the H₂O₂ stock solution to the reaction vessel and start a timer simultaneously.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and place it in a quartz cuvette.
-
Immediately measure the absorbance of the aliquot at the wavelength of maximum absorbance (λ_max) of the substituted phenol using the UV/Vis spectrophotometer.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant can be determined by conducting the experiment with varying concentrations of H₂O₂ and plotting k_obs against [H₂O₂]. The slope of this plot will be the second-order rate constant.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of electrophilic aromatic substitution on a substituted phenol and a typical workflow for kinetic analysis.
Caption: Mechanism of Electrophilic Aromatic Substitution on a Phenol Derivative.
Caption: Workflow for Kinetic Analysis of Phenol Reactions.
References
Assessing the Antioxidant Potential of 2-Fluoro-5-(trifluoromethyl)phenol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the antioxidant potential of novel compounds is a critical step in the development of new therapeutic agents. This guide provides a framework for assessing the antioxidant capacity of 2-Fluoro-5-(trifluoromethyl)phenol derivatives, comparing their potential with other phenolic antioxidants, and detailing the experimental protocols required for such an evaluation.
The electron-withdrawing nature of the trifluoromethyl group may modulate the antioxidant capacity of the parent phenol. Theoretical studies on other fluorinated antioxidants, such as ferulic acid derivatives, suggest that fluorination can alter stability, solubility, and molecular polarity, which are key factors in antioxidant activity.[1]
Comparative Analysis of Antioxidant Potential
To provide a comparative context, the following table summarizes the antioxidant activity of various phenolic compounds, which can serve as benchmarks for future studies on this compound derivatives. The antioxidant activity is commonly expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant potency.
| Compound/Derivative | Antioxidant Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Hypothetical this compound Derivative | DPPH | Data Not Available | Trolox | Varies by study |
| Hypothetical this compound Derivative | ABTS | Data Not Available | Trolox | Varies by study |
| Phenol | DPPH | > 1000 | Trolox | ~4.5 |
| Catechol | DPPH | ~15 | Trolox | ~4.5 |
| Gallic Acid | DPPH | ~5 | Trolox | ~4.5 |
| Ascorbic Acid (Vitamin C) | DPPH | ~25 | Trolox | ~4.5 |
Note: The IC50 values for the reference compounds can vary depending on the specific experimental conditions.
Structure-Activity Relationship of Phenolic Antioxidants
The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure. Key structural features that influence antioxidant capacity include:
-
Number and Position of Hydroxyl Groups: A higher number of hydroxyl groups generally increases antioxidant activity. The ortho and para positions relative to each other are particularly favorable.
-
Electron-Donating/Withdrawing Substituents: Electron-donating groups can enhance the hydrogen-donating ability of the hydroxyl group, increasing antioxidant activity. Conversely, strong electron-withdrawing groups like the trifluoromethyl group might decrease this ability.
-
Steric Hindrance: Bulky groups near the hydroxyl group can hinder its interaction with free radicals, potentially reducing antioxidant activity.
Experimental Protocols for Assessing Antioxidant Potential
Standardized in vitro assays are crucial for determining and comparing the antioxidant activity of chemical compounds. The most common methods include the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution at various concentrations.
-
Add a fixed volume of the DPPH solution to each well/cuvette.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength.
Methodology:
-
Preparation of ABTS•+ Solution:
-
Prepare a stock solution of ABTS and potassium persulfate.
-
Mix the two solutions and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to obtain a specific absorbance at a certain wavelength (e.g., 0.70 ± 0.02 at 734 nm).
-
-
Assay Procedure:
-
Add a small volume of the test compound solution at various concentrations to a fixed volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at the specified wavelength.
-
-
Data Analysis:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
-
Visualizing Antioxidant Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Mechanism of radical scavenging by a phenolic antioxidant.
Caption: Experimental workflow for the DPPH radical scavenging assay.
References
A Head-to-Head Comparison of Synthetic Routes to Trifluoromethyl-Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into a phenolic scaffold is a cornerstone of modern medicinal chemistry and materials science. This powerful substituent can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a prized tool in the design of novel pharmaceuticals and functional materials. However, the synthesis of trifluoromethyl-substituted phenols is not a one-size-fits-all endeavor. A variety of synthetic strategies have been developed, each with its own set of advantages, disadvantages, and substrate scope.
This guide provides a head-to-head comparison of the most prominent synthetic routes to trifluoromethyl-substituted phenols, supported by experimental data and detailed protocols. We will explore direct C-H trifluoromethylation, classical methods from anilines and halobenzenes, and the synthesis of the closely related aryl trifluoromethyl ethers.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a desired trifluoromethyl-substituted phenol depends on several factors, including the availability of starting materials, the desired substitution pattern (ortho, meta, or para), and the tolerance of other functional groups on the aromatic ring. The following tables provide a quantitative comparison of key synthetic methodologies.
Table 1: Direct C-H Trifluoromethylation of Phenols
| Method | Trifluoromethylating Agent | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Photoredox Catalysis | CF₃I | Photocatalyst | DMF | RT | 12-24 | 40-80 | Mild reaction conditions, good functional group tolerance.[1][2] | Often results in mixtures of ortho and para isomers, potential for multiple trifluoromethylations.[1][2] |
| Copper-Catalyzed Radical Trifluoromethylation | CF₃SO₂Na (Langlois' reagent) | CuI / Hydroquinone | Acetonitrile | 30 | 12-24 | 30-70 | Utilizes a readily available and stable CF₃ source, mild conditions.[3] | Moderate yields, regioselectivity can be an issue. |
Table 2: Synthesis of Trifluoromethyl-Substituted Phenols from Precursors
| Method | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Sandmeyer-Type Reaction | Trifluoromethyl-substituted Aniline | NaNO₂, H₂SO₄; then H₂O, heat | Water/H₂SO₄ | 0 to 100+ | 1-5 | 70-95 | High yielding, well-established, good for specific isomers.[4][5][6][7] | Diazonium intermediates can be unstable, requires acidic conditions.[6] |
| Nucleophilic Aromatic Substitution (SNAr) | Trifluoromethyl-substituted Halobenzene | NaOH or other base | DMSO, NMP | 100-200 | 2-24 | 50-90 | Can be high yielding for activated substrates.[8][9] | Requires high temperatures and activated substrates (e.g., with nitro groups).[10] |
| Nucleophilic Trifluoromethylation of Quinones | Quinone | Me₃SiCF₃ (Ruppert-Prakash reagent) | THF | 0 to RT | 1-4 | 60-90 | Provides access to trifluoromethylated hydroquinones.[11][12] | Limited to the synthesis of hydroquinone derivatives. |
Table 3: Synthesis of Aryl Trifluoromethyl Ethers (O-CF₃ Substituted Arenes)
| Method | Intermediate | Key Reagents | Solvent | Temp. (°C) | Time (h) | Overall Yield (%) | Key Advantages | Key Disadvantages |
| O-Carboxydifluoromethylation & Decarboxylative Fluorination | Aryloxydifluoroacetic acid | BrCF₂CO₂Na; then AgNO₃, Selectfluor | DMF; then PhCF₃/H₂O | 80; then 80 | 12; then 12 | 50-80 | Utilizes inexpensive and accessible reagents.[13][14][15][16][17] | Two-step process. |
| Sequential Xanthalation & O-Trifluoromethylation | Aryl Xanthate | Imidazolium salt, CS₂, MeI; then XtalFluor-E, TCCA/NFSI | MeCN | RT to 60 | 1-12 | 60-90 | Mild reaction conditions, broad substrate scope including heterocycles.[18][19][20][21] | Two-step process, requires synthesis of a specific xanthating agent. |
| Silver-Mediated Oxidative O-Trifluoromethylation | - | Me₃SiCF₃, Ag(I) salt, Oxidant | DCE | 80 | 12-24 | 50-85 | Direct conversion of phenols to aryl trifluoromethyl ethers.[22] | Requires stoichiometric silver and an external oxidant. |
Experimental Protocols
1. Photoredox-Catalyzed C-H Trifluoromethylation of Phenols
This protocol is a general procedure adapted from literature reports on the visible-light-promoted trifluoromethylation of phenols using CF₃I.[1][2]
-
Materials:
-
Phenol substrate (1.0 mmol)
-
Trifluoroiodomethane (CF₃I) (2.0-3.0 mmol)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃] or a suitable organic dye, 1-2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous dimethylformamide (DMF) (5 mL)
-
Schlenk tube or vial equipped with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
-
-
Procedure:
-
To a Schlenk tube, add the phenol substrate, photocatalyst, and cesium carbonate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Cool the mixture to 0 °C and bubble CF₃I gas through the solution for 5-10 minutes, or add a solution of CF₃I in DMF.
-
Seal the tube and allow it to warm to room temperature.
-
Place the reaction vessel approximately 5-10 cm from the blue LED light source and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Synthesis of 4-(Trifluoromethoxy)phenol via O-Carboxydifluoromethylation and Decarboxylative Fluorination
This two-step protocol is based on the method developed for the synthesis of aryl trifluoromethyl ethers.[13][14][15][16][17]
-
Step 1: Synthesis of Sodium 2-(4-hydroxyphenoxy)-2,2-difluoroacetate
-
To a solution of hydroquinone (1.10 g, 10 mmol) in DMF (20 mL) is added sodium hydride (60% dispersion in mineral oil, 400 mg, 10 mmol) portionwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium bromodifluoroacetate (2.14 g, 11 mmol) is added, and the reaction mixture is heated at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate. The aqueous layer containing the desired product is carried forward.
-
-
Step 2: Silver-Catalyzed Decarboxylative Fluorination
-
To the aqueous solution from Step 1, add benzotrifluoride (PhCF₃, 20 mL).
-
Silver nitrate (AgNO₃, 170 mg, 1.0 mmol) and Selectfluor (7.08 g, 20 mmol) are added.
-
The biphasic mixture is stirred vigorously at 80 °C for 12 hours.
-
After cooling, the phases are separated, and the aqueous layer is extracted with PhCF₃.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford 4-(trifluoromethoxy)phenol.
-
3. Sandmeyer-Type Synthesis of 3-(Trifluoromethyl)phenol
This is a classical and high-yielding method for the synthesis of phenols from anilines.[4][5][6][7]
-
Materials:
-
3-(Trifluoromethyl)aniline (16.1 g, 100 mmol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂) (7.6 g, 110 mmol)
-
Water
-
Ice
-
-
Procedure:
-
Diazotization:
-
Slowly add 3-(trifluoromethyl)aniline to a mixture of concentrated sulfuric acid (20 mL) and water (100 mL) while cooling in an ice bath.
-
Prepare a solution of sodium nitrite in water (20 mL).
-
Slowly add the sodium nitrite solution to the aniline sulfate solution, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
-
Hydrolysis:
-
Gently heat a separate flask containing 100 mL of 20% aqueous sulfuric acid to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the boiling sulfuric acid. Vigorous gas evolution will occur.
-
After the addition is complete, continue heating for an additional 30 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude 3-(trifluoromethyl)phenol can be purified by distillation or column chromatography.
-
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the synthesis of trifluoromethyl-substituted phenols.
Caption: Overview of major synthetic strategies to trifluoromethyl-substituted phenols.
Caption: Key pathways for the synthesis of aryl trifluoromethyl ethers from phenols.
Caption: Experimental workflow for the Sandmeyer synthesis of 3-(trifluoromethyl)phenol.
This guide provides a foundational understanding of the primary methods available for synthesizing trifluoromethyl-substituted phenols. The choice of the optimal route will always be context-dependent, and researchers are encouraged to consult the primary literature for more detailed substrate scope and optimization studies.
References
- 1. Continuous activation of phenoxide and CF3I for multiple trifluoromethylations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]
- 3. Cu and Hydroquinone for the Trifluoromethylation of Unprotected Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 5. Sandmeyer-Type Trifluoromethylation - ChemistryViews [chemistryviews.org]
- 6. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]
- 7. Study on the synthesis of trifluoromethyl benzene - three series of products to three trifluoromethyl aniline and three trifluoromethyl phenol synthesis - Master's thesis - Dissertation [dissertationtopic.net]
- 8. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 9. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acs.figshare.com [acs.figshare.com]
- 14. sioc.cas.cn [sioc.cas.cn]
- 15. O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [PDF] O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. | Semantic Scholar [semanticscholar.org]
- 18. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers [escholarship.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 22. Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Fluoro-5-(trifluoromethyl)phenol
Essential Safety and Handling Guide for 2-Fluoro-5-(trifluoromethyl)phenol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 141483-15-0). The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Classification
This compound is a hazardous substance, classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3]
GHS Hazard Statements: H226, H302, H312, H315, H318, H319, H332, H335[1][3]
Signal Word: Danger[3]
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value |
| Molecular Formula | C₇H₄F₄O |
| Molecular Weight | 180.10 g/mol |
| Appearance | Colorless to red to green clear liquid[4] |
| Boiling Point | 146 °C |
| Density | 1.436 g/mL at 25 °C |
| Flash Point | 57 °C (134.6 °F) - closed cup |
| Refractive Index | n20/D 1.439 |
Operational Plan: Safe Handling Protocol
A systematic approach is essential to minimize risk when handling this compound. All work with this compound must be conducted in a certified chemical fume hood.[2][5]
Personal Protective Equipment (PPE) Requirements
A comprehensive suite of personal protective equipment is mandatory.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face | Chemical Splash Goggles and Face Shield | Goggles should be worn at all times. A face shield must be worn over the goggles when there is a splash risk.[2][5] |
| Hand Protection | Double Nitrile Gloves or Butyl Rubber/Neoprene Gloves | For incidental contact, two pairs of nitrile gloves are recommended. For direct handling or splash risk, more robust butyl rubber or neoprene gloves should be used.[2][5] Gloves must be inspected before use and changed immediately if contaminated.[5] |
| Body Protection | Flame-Retardant Lab Coat and Chemical-Resistant Apron | A fully buttoned, flame-retardant lab coat is required.[5] A chemical-resistant apron should be worn over the lab coat for procedures with a higher splash risk.[5] |
| Respiratory | Certified Chemical Fume Hood | All handling of this chemical must occur within a properly functioning chemical fume hood to minimize inhalation exposure.[2][5] If a fume hood is not feasible, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][6] |
| Foot Protection | Closed-Toed Shoes | Street shoes are not permitted in the laboratory.[5] |
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[2]
-
Assemble and inspect all required PPE as detailed in the table above.
-
Bring all necessary chemicals and laboratory equipment into the fume hood.[5]
-
-
Handling:
-
Post-Handling:
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Some sources recommend wiping the area with polyethylene glycol (PEG-300 or PEG-400) after initial water flushing for phenol exposure.[2] Seek immediate medical attention. [2][5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention. [2][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2][5] Seek immediate medical attention. [2][5] |
| Ingestion | Do NOT induce vomiting.[2][5] Rinse the mouth with water.[2] Seek immediate medical attention. [2][5] |
| Spill | For small spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[2] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2] For large spills, evacuate the area and contact your institution's emergency response team.[2][7] |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[2]
-
Waste Segregation:
-
Solid Waste: Collect any solid waste contaminated with the chemical in a clearly labeled, sealed container. The label should read "Halogenated Organic Waste - Solid."[10]
-
Liquid Waste: Collect liquid waste in a shatter-proof, compatible container.[10] The container must be labeled "Halogenated Organic Waste - Liquid."[10]
-
Do not mix with non-halogenated waste.[10]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the chemical name "this compound" and the words "Hazardous Waste."[10]
-
Keep waste containers tightly closed except when adding waste.[10]
-
Store waste in a designated, well-ventilated area away from heat, ignition sources, and incompatible materials.[2][10]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[10]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 4. This compound | 141483-15-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. twu.edu [twu.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

